molecular formula C10H8N4 B1366749 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Número de catálogo: B1366749
Peso molecular: 184.2 g/mol
Clave InChI: OQCUFLSGFKPDBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is a heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound features a pyrazole core, a privileged scaffold found in numerous commercially significant drugs such as Celecoxib, fused with a pyridine ring via a carbon linker and functionalized with a nitrile group . The pyrazole ring is a 5-membered heterocycle with two adjacent nitrogen atoms, which can act as both a weak base and a weak acid, allowing for diverse molecular interactions . The 3-pyridyl substituent contributes to the compound's potential as a ligand for metal complexes and can improve solubility and pharmacokinetic properties. The acetonitrile group offers a versatile synthetic handle for further chemical transformations, including cyclization reactions to form new heterocycles or hydrolysis to the corresponding amide or carboxylic acid. This molecular architecture makes 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile a valuable intermediate for constructing more complex molecules, particularly in developing potential agrochemicals and pharmaceuticals. Researchers can utilize this compound to explore its utility as a core scaffold in high-throughput screening and for synthesizing libraries of derivatives for biological evaluation. 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Propiedades

IUPAC Name

2-(3-pyridin-3-yl-1H-pyrazol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-4-3-9-6-10(14-13-9)8-2-1-5-12-7-8/h1-2,5-7H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCUFLSGFKPDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Weight and Physical Properties of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is a highly versatile, multi-dentate scaffold. Characterized by a pyrazole core flanked by a 3-pyridyl ring and an acetonitrile moiety, this compound is engineered for high-affinity target engagement, particularly within the ATP-binding pockets of kinases.

This technical guide provides an in-depth analysis of its molecular weight, physical properties, and the structural causality dictating its behavior. Furthermore, it outlines self-validating experimental protocols for characterizing this compound, ensuring high-fidelity data for downstream drug discovery applications.

Physicochemical Profiling & Structural Causality

The utility of a chemical scaffold is fundamentally dictated by its physicochemical properties. For 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, these properties are optimized for Fragment-Based Drug Discovery (FBDD)[1].

Quantitative Data Summary
PropertyValueCausality / Implication in Drug Design
Chemical Formula C₁₀H₈N₄High nitrogen-to-carbon ratio enhances polar interactions.
Molecular Weight 184.20 g/mol Ideal for FBDD (MW < 300); allows room for synthetic growth without violating Lipinski's Rule of 5 [2].
Monoisotopic Mass 184.0749 DaCritical for exact mass verification via High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area (TPSA) 65.36 ŲFalls well below the 140 Ų threshold, predicting excellent passive membrane permeability.
H-Bond Donors (HBD) 1The pyrazole N-H acts as a highly directional donor for hinge-region binding.
H-Bond Acceptors (HBA) 3Pyridine N, Pyrazole N, and Nitrile N provide multiple vectors for target engagement.
Estimated LogP 1.2 - 1.8Optimal lipophilicity balance, ensuring both target affinity and aqueous solubility.
Causality of Physical State and Solubility

5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile exists as a crystalline solid at standard temperature and pressure.

  • Physical State Causality: The solid state is enforced by a robust intermolecular hydrogen-bonding network. The pyrazole N-H (donor) interacts strongly with the pyridine and nitrile nitrogens (acceptors) of adjacent molecules, resulting in high lattice energy and an elevated melting point.

  • Solubility Causality: The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF). These solvents act as strong hydrogen-bond acceptors, effectively disrupting the crystalline lattice. Conversely, it exhibits limited solubility in pure water; the energetic cost of breaking the crystal lattice is not fully offset by hydration of the heteroatoms.

Pharmacophoric Utility in Drug Design

The structural architecture of this molecule is not coincidental; each functional group serves a distinct pharmacophoric purpose.

Pharmacophore Core 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (Core Scaffold) Pyridyl 3-Pyridyl Ring (H-Bond Acceptor) Core->Pyridyl Position 5 Pyrazole 1H-Pyrazole Core (Hinge Binder) Core->Pyrazole Central Scaffold Nitrile Acetonitrile Moiety (Synthetic Handle) Core->Nitrile Position 3

Structural deconstruction and pharmacophoric utility of the molecule.

  • The 1H-Pyrazole Core: Acts as a classic "hinge binder" in kinase inhibitors [3]. The adjacent nitrogen atoms can simultaneously donate and accept hydrogen bonds from the kinase backbone (e.g., interacting with the backbone amide of a conserved hinge residue).

  • The 3-Pyridyl Ring: Extends into the solvent-exposed region or hydrophobic pockets, modulating the pKa of the molecule and providing an additional hydrogen-bond acceptor vector.

  • The Acetonitrile Moiety: Serves as a versatile synthetic handle. The nitrile carbon is electrophilic, allowing for conversion into primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition with azides), thereby rapidly expanding Structure-Activity Relationship (SAR) libraries.

Self-Validating Experimental Methodologies

To ensure scientific integrity, analytical protocols must be self-validating. This means every workflow must incorporate built-in controls to rule out instrumental drift, matrix effects, or false positives.

Molecular Weight Confirmation via HRMS

To verify the molecular weight (184.20 g/mol ) and monoisotopic mass (184.0749 Da), a High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) workflow is required.

Workflow Prep 1. Sample Preparation Include Blank & Standard LC 2. UHPLC Separation C18 Column, Gradient Elution Prep->LC MS 3. HRMS (ESI+) Target[M+H]+ m/z 185.0822 LC->MS Validate 4. Data Validation Verify Isotope Pattern MS->Validate

Self-validating LC-MS workflow for exact molecular weight confirmation.

Step-by-Step Protocol:

  • System Suitability (Self-Validation Step): Inject a blank (50% Methanol/Water) to establish baseline noise and rule out carryover. Follow with a reference standard (e.g., Caffeine, exact mass 194.0804 Da) to verify mass accuracy is within < 5 ppm.

  • Sample Preparation: Dissolve 1.0 mg of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile in 1.0 mL of LC-MS grade DMSO to ensure complete lattice disruption. Dilute 1:100 in 50% Acetonitrile/Water.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes. The formic acid ensures protonation of the pyrazole/pyridine nitrogens.

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Extract the ion chromatogram for the target [M+H]+ at m/z 185.0822 .

  • Data Validation: Confirm that the observed isotopic distribution matches the theoretical pattern for C₁₀H₈N₄ (specifically the M+1 peak resulting from natural ¹³C abundance).

Thermodynamic Aqueous Solubility Profiling

Kinetic solubility often overestimates true solubility due to supersaturation. Thermodynamic solubility provides the true physical property limit.

Step-by-Step Protocol:

  • Equilibration: Add an excess of solid 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (approx. 5 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Incubation: Shake the suspension at 37°C for 24 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium between the solid lattice and the solvated molecules.

  • Phase Separation: Centrifuge the sample at 14,000 rpm for 15 minutes to pellet undissolved solids. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-particulates.

  • Quantification: Analyze the filtrate via HPLC-UV at an isosbestic point (e.g., 254 nm). Quantify the concentration against a 5-point standard calibration curve prepared in 100% DMSO.

  • Self-Validation Step: Run a parallel assay using a known standard (e.g., Hydrocortisone). The assay is only deemed valid if the hydrocortisone solubility falls within its established literature range (0.2 - 0.3 mg/mL).

References

  • Erlanson, D. A., et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 2016. URL:[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. URL:[Link]

  • PubChem. "Pyrazole - Compound Summary." National Center for Biotechnology Information, 2023. URL:[Link]

An In-Depth Technical Guide on the In Vitro Mechanism of Action of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile as a Putative Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] A significant body of research has identified the pyrazole scaffold as a "privileged structure" for the design of potent enzyme inhibitors, particularly targeting the protein kinase family.[3] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many human diseases, most notably cancer. The structural versatility of pyrazole derivatives allows for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of kinases, leading to potent and often selective inhibition.[4] This guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action of a novel investigational compound, 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (designated herein as PYRA-3A ), as a putative inhibitor of a therapeutically relevant protein kinase.

Biochemical Characterization: Direct Target Engagement and Inhibition Kinetics

The foundational step in characterizing a novel inhibitor is to confirm its direct interaction with the purified target enzyme and to quantify its inhibitory potency. This section outlines the experimental workflow to establish PYRA-3A as a direct kinase inhibitor.

Primary Biochemical Assay: Kinase Inhibition Potency (IC50 Determination)

To quantify the potency of PYRA-3A against its putative kinase target (e.g., a receptor tyrosine kinase like EGFR or a cytoplasmic kinase like Src), a robust and high-throughput biochemical assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a suitable platform, as it measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound.

Rationale for Experimental Design: This assay format is a direct measure of binding affinity to the kinase's ATP pocket, which is the primary mode of action for most small-molecule kinase inhibitors. It is less susceptible to interference from compound autofluorescence or light scattering compared to activity-based assays.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of PYRA-3A in 100% DMSO.

    • Create a serial dilution series of PYRA-3A in DMSO, followed by a further dilution in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

    • Prepare solutions of the kinase, the Europium-labeled anti-tag antibody, and the fluorescent tracer in the kinase buffer according to the manufacturer's protocol.

  • Assay Procedure (384-well plate format):

    • To each well, add 2.5 µL of the diluted PYRA-3A or control (e.g., a known inhibitor like Staurosporine for positive control, DMSO for negative control).

    • Add 2.5 µL of the kinase-antibody mixture.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and record emissions at 615 nm (Europium donor) and 665 nm (tracer acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the PYRA-3A concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of PYRA-3A required to inhibit 50% of tracer binding.

Table 1: Hypothetical Inhibition Data for PYRA-3A against Selected Kinases

Kinase TargetPYRA-3A IC50 (nM)
Target Kinase A25.5
Target Kinase B1,240
Target Kinase C>10,000
Mechanism of Inhibition Studies

To understand how PYRA-3A inhibits the kinase, it is crucial to determine if its mechanism is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrates (ATP and the peptide/protein substrate). This is typically achieved through enzyme kinetics studies where the reaction rate is measured at various concentrations of one substrate while holding the other, and the inhibitor, at fixed concentrations.

Rationale for Experimental Design: Understanding the mechanism of inhibition provides critical insights into how the compound interacts with the enzyme. ATP-competitive inhibitors, the most common class, bind to the same site as ATP and can be identified by their characteristic effects on the Michaelis-Menten kinetic parameters (Km and Vmax).

dot

cluster_0 Experimental Workflow: Mechanism of Inhibition A Prepare Kinase Reaction Mixtures B Vary ATP Concentration at Fixed PYRA-3A Concentrations A->B C Vary Peptide Substrate Concentration at Fixed PYRA-3A Concentrations A->C D Measure Kinase Activity (e.g., ADP-Glo™ Assay) B->D C->D E Generate Michaelis-Menten Plots D->E F Create Lineweaver-Burk Plots E->F G Determine Mechanism (Competitive, Non-competitive, etc.) F->G

Caption: Workflow for determining the kinetic mechanism of kinase inhibition.

Cellular Mechanism of Action: Target Modulation in a Biological Context

While biochemical assays are essential, demonstrating that an inhibitor can engage its target and modulate its activity within a living cell is a critical validation step. This involves assessing the phosphorylation status of the target kinase and its downstream signaling partners.

Inhibition of Target Autophosphorylation

Many kinases, particularly receptor tyrosine kinases, undergo autophosphorylation upon activation. A specific inhibitor should block this event. Western blotting is the gold-standard technique for this analysis.

Rationale for Experimental Design: Observing a dose-dependent decrease in the phosphorylated form of the target kinase, without a change in the total amount of the kinase protein, provides strong evidence of target engagement and inhibition in a cellular environment.

Experimental Protocol: Western Blot for Phospho-Kinase Levels

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., A549 for EGFR) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of PYRA-3A for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 5-10 minutes to induce kinase activation and autophosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Downstream Signaling Pathway Analysis

An effective kinase inhibitor should not only block the direct target but also suppress its downstream signaling cascade. For an EGFR inhibitor, this would involve assessing the phosphorylation of key downstream nodes like Akt and ERK.

dot

Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K PYRA3A PYRA-3A PYRA3A->EGFR Inhibits Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway indicating the inhibitory action of PYRA-3A.

Cellular Viability and Proliferation Assays

The ultimate goal of an anticancer agent is to inhibit the growth of or kill cancer cells. Cell viability assays, such as the MTT or CellTiter-Glo® assays, are used to determine the concentration of PYRA-3A that inhibits cell growth by 50% (GI50).

Rationale for Experimental Design: These assays provide a quantitative measure of the compound's overall cellular potency, integrating its effects on proliferation, survival, and cytotoxicity. The CellTiter-Glo® assay, which measures intracellular ATP levels, is a highly sensitive indicator of metabolic activity and cell viability.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PYRA-3A for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO-treated control cells and plot the percentage of viability against the log of PYRA-3A concentration. Calculate the GI50 value using a non-linear regression curve fit.

Table 2: Hypothetical Cellular Potency of PYRA-3A

Cell LineDriver MutationPYRA-3A GI50 (µM)
A549KRAS Mutant8.5
NCI-H1975EGFR L858R/T790M>20
HCC827EGFR Exon 19 Del0.15

Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring the inhibitor is selective for its intended target. Off-target kinase inhibition can lead to toxicity. Therefore, profiling PYRA-3A against a broad panel of kinases is a mandatory step.

Rationale for Experimental Design: Kinase selectivity profiling provides a broader view of the compound's activity and potential liabilities. A compound that is highly potent for its target and largely inactive against other kinases has a higher probability of becoming a successful therapeutic agent.

Methodology: PYRA-3A would be submitted to a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) and tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percentage of inhibition for each kinase is reported. Follow-up IC50 determinations are performed for any kinases that show significant inhibition (>50%).

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterize the mechanism of action of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (PYRA-3A ) as a putative protein kinase inhibitor. The proposed experiments will establish its biochemical potency, kinetic mechanism of inhibition, ability to modulate the target and downstream pathways in cancer cells, and its overall selectivity profile. Positive results from this comprehensive in vitro evaluation would provide a strong rationale for advancing PYRA-3A into further preclinical studies, including in vivo efficacy and safety assessments.

References

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Inorganic Chemistry Communications. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at: [Link]

  • Pyrazole derivatives induce apoptosis via ROS generation in the triple negative breast cancer cells, MDA-MB-468. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is critically dependent on its physicochemical properties. Among these, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy.[1][2][3][4] This guide provides a comprehensive framework for characterizing the solubility profile of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, a novel heterocyclic compound with significant therapeutic potential. We will delve into the theoretical underpinnings of its expected solubility based on its molecular architecture, present detailed, field-proven protocols for empirical solubility determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing pyrazole-based scaffolds in medicinal chemistry.

Introduction: The Significance of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Heterocyclic compounds, particularly those containing pyrazole and pyridine rings, are cornerstones of modern medicinal chemistry, appearing in numerous approved drugs.[5][6] The pyrazole ring, a five-membered diazole, can act as a versatile scaffold, offering opportunities for hydrogen bonding and serving as a bioisostere for other aromatic systems, which can enhance binding to biological targets and improve physicochemical properties like lipophilicity and solubility.[6]

The target molecule, 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, combines three key functional moieties:

  • A 1H-pyrazole core: Capable of acting as both a hydrogen bond donor (N-H) and acceptor (N=).

  • A 3-Pyridyl substituent: A basic, aromatic heterocycle that can be protonated, potentially influencing solubility in acidic media. Its nitrogen atom also acts as a hydrogen bond acceptor.

  • A 3-acetonitrile group: A polar, aprotic group (-CH₂CN) that contributes to the molecule's overall polarity and hydrogen bonding capacity.

Understanding the solubility of this specific molecule is not merely an academic exercise. It is a critical step that dictates the feasibility of its development.[1][7] Poor solubility can lead to inadequate drug absorption and low bioavailability, requiring higher doses that may increase toxicity.[2][7] Therefore, a thorough characterization of its solubility in a range of pharmaceutically relevant organic solvents is paramount for guiding formulation development, purification processes, and toxicological studies.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[8] A more nuanced understanding requires considering the specific intermolecular forces at play between the solute (5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile) and the solvent.

The dissolution process can be thermodynamically dissected into three steps:

  • Solute-Solute Interaction Energy: Energy required to break the crystal lattice of the solid solute.

  • Solvent-Solvent Interaction Energy: Energy required to create a cavity in the solvent.

  • Solute-Solvent Interaction Energy: Energy released upon the formation of new interactions between solute and solvent molecules.

A favorable dissolution process occurs when the energy released in step 3 compensates for the energy consumed in steps 1 and 2.[9]

Structural Analysis of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Based on its structure, we can anticipate the following interactions:

  • Hydrogen Bonding: The N-H group on the pyrazole ring is a strong hydrogen bond donor. The pyrazole and pyridine nitrogens, as well as the nitrile nitrogen, are hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its various heteroatoms and the nitrile group.

  • Van der Waals Forces: Present across the entire molecular structure.

Solvent Selection Rationale

A logical approach to solvent selection involves screening a diverse set of organic solvents categorized by their polarity and hydrogen bonding capabilities.

G cluster_0 Solvent Classification cluster_1 Rationale & Predicted Interaction cluster_2 Example Solvents Polar Protic Polar Protic Rationale_Protic H-bond donor/acceptor. Favorable for pyrazole N-H and pyridyl/nitrile N. Polar Protic->Rationale_Protic Polar Aprotic Polar Aprotic Rationale_Aprotic Dipole-dipole interactions. Good for nitrile and aromatic rings. Polar Aprotic->Rationale_Aprotic Non-Polar Non-Polar Rationale_NonPolar Van der Waals forces. Likely poor solubility. Non-Polar->Rationale_NonPolar Solvents_Protic Methanol Ethanol Isopropanol Rationale_Protic->Solvents_Protic Solvents_Aprotic Acetonitrile Acetone Dimethyl Sulfoxide (DMSO) Tetrahydrofuran (THF) Rationale_Aprotic->Solvents_Aprotic Solvents_NonPolar Toluene Hexane Dichloromethane (DCM) Rationale_NonPolar->Solvents_NonPolar

Caption: Logical framework for solvent selection based on interaction potential.

Given the molecule's multiple hydrogen bond donors and acceptors and its overall polarity, we predict higher solubility in polar protic and polar aprotic solvents and significantly lower solubility in non-polar solvents. Pyrazole and its derivatives generally exhibit good solubility in common organic solvents like acetone, ethanol, methanol, and acetonitrile.[10]

Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the solubility, the isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[2][11] This method measures the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature.

Materials and Equipment
  • 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Thermostatically controlled orbital shaker/incubator

  • Calibrated thermometers

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

G A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Place vials in a shaker incubator at constant temperature (e.g., 25°C, 37°C). Agitate for 24-48 hours. A->B C 3. Phase Separation Allow vials to stand for >2 hours for undissolved solid to settle. B->C D 4. Sampling & Filtration Withdraw supernatant. Immediately filter through a 0.22 µm syringe filter. C->D E 5. Dilution Dilute the clear filtrate with mobile phase to fall within the HPLC calibration curve. D->E F 6. Quantification Analyze the diluted sample via a validated HPLC method. E->F G 7. Calculation Calculate concentration using the calibration curve and dilution factor. F->G

Caption: Step-by-step workflow for the isothermal shake-flask solubility assay.

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

    • From this stock, prepare a series of calibration standards (typically 5-7 points) by serial dilution with the HPLC mobile phase.

    • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.99.

  • Equilibrium Solubility Measurement:

    • For each solvent to be tested, add an excess amount of solid 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile to a glass vial. "Excess" means that a visible amount of undissolved solid remains at equilibrium.

    • Add a precise volume (e.g., 2 mL) of the solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). Preliminary experiments should confirm the time to equilibrium.

    • After agitation, let the vials stand in the incubator for at least 2 hours to allow the undissolved solid to sediment.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC. Each experiment should be performed in triplicate to ensure reproducibility.

Data Presentation and Interpretation

The results of the solubility study should be presented clearly and concisely to allow for easy comparison across different conditions.

Quantitative Solubility Data

The raw data from the HPLC analysis should be used to calculate the equilibrium solubility, typically expressed in mg/mL or mol/L.

Table 1: Hypothetical Solubility of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile at 298.15 K (25 °C)

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.715.20.083
Ethanol24.610.50.057
Polar Aprotic DMSO46.745.80.249
Acetonitrile37.518.90.103
Acetone20.712.10.066
Non-Polar Dichloromethane8.91.50.008
Toluene2.4<0.1<0.0005

Note: Data are hypothetical for illustrative purposes.

Thermodynamic Analysis

By measuring solubility at different temperatures (e.g., 298.15 K, 310.15 K), key thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), can be calculated using the van't Hoff equation.[11]

  • A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature.

  • A negative ΔG° indicates a spontaneous dissolution process.

  • A positive ΔS° suggests that the system becomes more disordered upon dissolution, which favors the process.[9]

These parameters provide deeper insight into the driving forces behind the dissolution process in each solvent.[12]

Conclusion and Implications for Drug Development

A comprehensive solubility profile is a critical asset in the development of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. The data generated through the protocols outlined in this guide will directly inform several key decisions:

  • Pre-formulation: Solvents in which the compound shows high solubility are candidates for liquid formulations or for use during the synthesis and purification of the active pharmaceutical ingredient (API).

  • Formulation Strategy: If solubility is poor in aqueous-compatible solvents, strategies such as salt formation (utilizing the basic pyridine nitrogen), co-solvent systems, or advanced formulations like solid dispersions may be required to enhance bioavailability.[4][10]

  • Route of Administration: The solubility profile will influence the choice between oral, parenteral, or other delivery routes. For oral delivery, sufficient aqueous solubility is often a prerequisite for absorption.[3]

By systematically applying the theoretical principles and rigorous experimental methodologies described herein, researchers can build a robust understanding of the solubility of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, paving the way for its successful translation from a promising molecule into a potential therapeutic.

References

  • Gavan, A. (2020, May 11). The Importance of Solubility for New Drug Molecules. Technium Science. Retrieved from [Link]

  • Sayyah, S. M. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Retrieved from [Link]

  • Velev, M. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. BGO Software. Retrieved from [Link]

  • Pawar, P. et al. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • P, Surat. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Patel, H. et al. (2022). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic cycle of a dissolution process. Retrieved from [Link]

  • Kumar, R. et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Kumar, A. et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • Wang, Z. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kumar, D. et al. (2014). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. INIS-IAEA. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 13). Thermodynamics of Solutions. Retrieved from [Link]

Sources

NMR and IR spectroscopy data for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational class of molecules, with pyrazole derivatives being of particular interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile merges three key pharmacophores: a pyrazole ring, a pyridine ring, and a nitrile group. This unique combination makes its unambiguous structural elucidation paramount for research and development.

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. As a Senior Application Scientist, my objective is to move beyond a mere presentation of data, offering instead a field-proven interpretation grounded in the principles of molecular structure and spectroscopic theory. This document is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to characterize this molecule and its analogs.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile that will govern its spectral output are:

  • Two Aromatic Systems: The electron-deficient pyridine ring and the electron-rich pyrazole ring will influence each other's chemical environments.

  • Annular Tautomerism: The pyrazole ring is unsubstituted at the N1 position, allowing the N-H proton to exist on either nitrogen atom. This can lead to the presence of two rapidly interconverting tautomers in solution, potentially complicating NMR spectra.[2] At room temperature, this exchange is often fast on the NMR timescale, resulting in an averaged spectrum.

  • Key Functional Groups: The nitrile (C≡N) group and the pyrazole N-H bond will give rise to highly characteristic and easily identifiable signals in the IR spectrum.

Below is the chemical structure with a systematic numbering scheme used for the assignment of NMR signals throughout this guide.

Caption: Workflow for unambiguous NMR-based structure elucidation.

  • HSQC: This experiment correlates each proton with the carbon it is directly attached to. It would definitively link H4 to C4, the H6 protons to C6, and each pyridine proton to its corresponding carbon.

  • HMBC: This is crucial for identifying connectivity across multiple bonds and assigning quaternary (non-protonated) carbons. Key expected correlations for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile would include:

    • The H6 (-CH₂-) protons correlating to C3 , C4 , and C7 (C≡N) .

    • The H4 proton correlating to C3 and C5 .

    • The pyridine protons correlating to carbons within the pyridine ring and, importantly, H6' and H2' correlating to the pyrazole C5 .

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid identification of key functional groups.

Predicted Absorption Frequencies

The IR spectrum of this molecule will be dominated by absorptions from the nitrile, N-H, and aromatic C-H bonds.

Functional GroupBondPredicted Absorption (cm⁻¹)Intensity/Shape
Pyrazole AmineN-H stretch3100 - 3300Medium, Broad
Aromatic C-HC-H stretch3000 - 3100Medium, Sharp
NitrileC≡N stretch2220 - 2240Strong, Sharp
Aromatic RingsC=C / C=N stretch1550 - 1620Medium-Strong
Fingerprint RegionC-C, C-N, C-H bend600 - 1450Complex
Interpretation
  • The Nitrile Stretch (C≡N): This is the most diagnostic peak. A strong, sharp absorption near 2230 cm⁻¹ is definitive evidence for the nitrile group. Its position in the lower end of the typical range (2220-2260 cm⁻¹) is due to electronic conjugation with the pyrazole ring. [3]* N-H and C-H Stretches: A broad absorption centered around 3200 cm⁻¹ would indicate the N-H stretch, likely broadened by hydrogen bonding in the solid state. [1]Just to the left of 3000 cm⁻¹, a series of sharper peaks will correspond to the C-H stretches of the pyrazole and pyridine rings. [4]* Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks unique to the molecule's overall structure, which is useful for confirming identity by comparison with a reference spectrum. [5]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup (FT-IR Spectrometer):

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Presentation: Transmittance (%) vs. Wavenumber (cm⁻¹).

Conclusion

The structural characterization of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is reliably achieved through a synergistic application of NMR and IR spectroscopy. IR spectroscopy provides rapid confirmation of the key nitrile and N-H functional groups. ¹H and ¹³C NMR spectroscopy, when coupled with 2D techniques like HSQC and HMBC, allows for the complete and unambiguous assignment of every proton and carbon in the molecule. Particular attention must be paid to the potential for tautomerism, which can be investigated using variable temperature NMR experiments. The methodologies and predicted data presented in this guide serve as a robust framework for researchers working with this compound and its structurally related analogs, ensuring high confidence in their chemical characterization.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • Shkineva, T. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Thaltiri, V., et al. (n.d.). ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w). (n.d.). ResearchGate. [Link]

  • Chen, Y.-L., et al. (2009). Synthesis of Pyrazolo[5,1-d]t[1][4][6][7]etrazine-4(3H)-ones. ACS Publications. [Link]

  • IR spectra of pyridine (a) and acetonitrile-D 3 (b) adsorbed on Zr 35 Si 53 Al 12. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). ResearchGate. [Link]

  • Webb, L. J., & Boxer, S. G. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Acetonitrile. (n.d.). NIST WebBook. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2021). The Journal of Physical Chemistry A. [Link]

  • Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • Ötvös, S. B., et al. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. (2021). SciSpace. [Link]

  • Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Unknown Source.
  • Wang, X., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

Sources

Electronic properties and hydrogen bonding of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Hydrogen Bonding of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in contemporary drug discovery.[1][2][3] Its remarkable structural versatility and metabolic stability have led to its incorporation into a multitude of FDA-approved drugs, spanning therapeutic areas from oncology (e.g., Crizotinib) to anti-inflammatory agents (e.g., Celecoxib).[1][4][5] The capacity of pyrazole derivatives to engage in diverse non-covalent interactions, particularly hydrogen bonding, and their tunable electronic profiles make them ideal candidates for targeted drug design.[1][6]

This guide provides a detailed examination of a specific, multifunctional pyrazole derivative: 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile . We will dissect the intricate interplay of its constituent heterocyclic systems—the pyrazole and pyridine rings—and the influence of the acetonitrile substituent. This analysis aims to provide a foundational understanding of its electronic architecture and hydrogen bonding capabilities, which are paramount for predicting its behavior in biological systems and for guiding the rational design of novel therapeutics.

Molecular Architecture: An Overview

The structure of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile combines three key functional components: an electron-rich pyrazole ring capable of tautomerization, an electron-deficient pyridine ring, and an electron-withdrawing acetonitrile group. This unique combination creates a molecule with a distinct electronic landscape and a rich potential for directed intermolecular interactions.

A plausible synthetic pathway for such a molecule would involve the acid-catalyzed condensation reaction of a suitably substituted β-diketone or its synthetic equivalent with a hydrazine derivative, a foundational method in pyrazole chemistry.[7][8]

Part 1: A Deep Dive into the Electronic Properties

The electronic character of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is not merely a sum of its parts but a complex synergy between its three core components. Understanding this interplay is crucial for predicting its reactivity and potential as a pharmacophore.

Dissecting the Components:
  • The Pyrazole Ring: This 1,2-diazole ring is an aromatic system with 6 π-electrons.[1][5] One nitrogen atom is "pyrrole-like," contributing its lone pair to the aromatic system, while the other is "pyridine-like," with its lone pair residing in an sp² orbital in the plane of the ring. This configuration makes the pyrazole ring a relatively electron-rich system that can also act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like N). Unsubstituted pyrazole exists in a rapid tautomeric equilibrium, a property that can influence its binding modes.[1]

  • The Pyridine Ring: As a six-membered aromatic heterocycle, the pyridine ring is electronically analogous to benzene. However, the presence of the electronegative nitrogen atom polarizes the ring, making it π-deficient. This imparts an overall electron-withdrawing character, influencing the adjacent pyrazole ring through inductive and resonance effects.

  • The Acetonitrile Group (-CH₂CN): The nitrile functional group is strongly electron-withdrawing due to the high electronegativity of its nitrogen atom and the nature of the C≡N triple bond. This group significantly impacts the electron density of the pyrazole ring at the 3-position.

Integrated Electronic Landscape:

The combination of the π-deficient pyridine ring and the electron-withdrawing acetonitrile group modulates the electron density of the pyrazole core. This creates a highly polarized molecule with distinct regions of positive and negative electrostatic potential, which are key for molecular recognition by biological targets like enzymes and receptors.

Computational methods, particularly Density Functional Theory (DFT), are indispensable for accurately modeling this electronic landscape.[9][10] DFT calculations can provide quantitative insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution, which are critical for understanding its reactivity and interaction profiles.[6][10]

Diagram: Electronic Influence on the Core Scaffold

Py_Pz_ACN 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Pyrazole Pyrazole Ring (π-excessive) Pyrazole->Py_Pz_ACN Core Scaffold Pyridine Pyridine Ring (π-deficient) Pyridine->Py_Pz_ACN e⁻ withdrawing Acetonitrile Acetonitrile Group (Inductive Withdrawal) Acetonitrile->Py_Pz_ACN e⁻ withdrawing cluster_0 Molecule A cluster_1 Molecule B a_pz_nh N-H (Donor) b_pz_n N (Acceptor) (Pyrazole) a_pz_nh->b_pz_n H-Bond a_py_n N (Acceptor) (Pyridine) a_cn_n N (Acceptor) (Acetonitrile) b_pz_nh N-H (Donor) b_pz_nh->a_py_n H-Bond

Caption: Dimer formation via intermolecular hydrogen bonds.

Part 3: Validated Experimental and Computational Workflows

To ensure scientific integrity, the characterization of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile relies on a set of self-validating experimental and computational protocols.

Experimental Protocol: Synthesis and Spectroscopic Characterization

This protocol outlines a generalized, reliable workflow for the synthesis and confirmation of pyrazole derivatives.

  • Synthesis:

    • Step 1 (Condensation): React an appropriate β-dicarbonyl precursor with a hydrazine hydrate in a suitable solvent (e.g., ethanol). [7][11] * Step 2 (Catalysis): Add a catalytic amount of acid (e.g., acetic acid) to facilitate the cyclization reaction.

    • Step 3 (Workup): Monitor the reaction by TLC. Upon completion, neutralize the mixture and extract the product.

    • Step 4 (Purification): Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.

  • Characterization:

    • ¹H and ¹³C NMR: Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆). Acquire spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns. [11][12][13] * FT-IR: Prepare a KBr pellet or a thin film of the sample. Record the spectrum to identify key functional groups, such as the N-H stretch (~3200 cm⁻¹), C≡N stretch (~2250 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹). [12][14] * High-Resolution Mass Spectrometry (HRMS): Obtain the mass spectrum using ESI or a similar soft ionization technique to confirm the elemental composition and molecular weight with high precision. [12]

Mandatory Visualization: Workflow Diagrams

Diagram: Single-Crystal X-ray Crystallography Workflow

A Crystal Selection (High Quality, Single Crystal) B Mounting on Goniometer A->B C Data Collection (X-ray Diffractometer, Cryo-cooling) B->C D Structure Solution (Direct Methods / Patterson) C->D E Structure Refinement (Least-Squares Fitting) D->E F Validation & Analysis (Bond Lengths, Angles, H-Bonds) E->F

Caption: Standard workflow for X-ray crystal structure determination. [15]***

Diagram: DFT Computational Analysis Workflow

A Build Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy State) B->C D Single Point Energy Calculation C->D E Property Analysis (HOMO/LUMO, ESP Map, Charges) D->E

Caption: Typical workflow for DFT-based molecular property analysis. [9]***

Conclusion and Future Outlook

5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile emerges as a molecule of significant interest, characterized by a polarized electronic framework and a rich capacity for forming specific, directional hydrogen bonds. The electron-withdrawing nature of the pyridyl and acetonitrile moieties creates a unique electrostatic potential on the pyrazole core, while the strategically located N-H donor and multiple nitrogen acceptors provide the foundation for robust intermolecular interactions.

These fundamental properties are the very language of molecular recognition in biological systems. A thorough understanding of the electronic and hydrogen-bonding characteristics detailed in this guide is the first and most critical step in harnessing the therapeutic potential of this and related pyrazole scaffolds. Future research should focus on experimental validation through co-crystallization with target proteins and further computational studies, such as molecular dynamics simulations, to explore its dynamic behavior in a solvated, biological environment. [9][10]Such efforts will undoubtedly pave the way for the development of novel, highly selective, and potent therapeutic agents.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. Retrieved from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved from [Link]

  • Infrared and ab initio studies of hydrogen bonding and proton transfer in the complexes formed by pyrazoles. (n.d.). Prof. Dr. H.-H. Limbach. Retrieved from [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria. Retrieved from [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD. Retrieved from [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Retrieved from [Link]

  • Hydrogen bonding lights up overtones in pyrazoles. (2007). AIP Publishing. Retrieved from [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PMC. Retrieved from [Link]

  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... (n.d.). ResearchGate. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC. Retrieved from [Link]

  • The hydrogen bonds details between acetonitrile and the complex 1. (Symmetry codes. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (2017). MDPI. Retrieved from [Link]

  • Dichlorotetrakis[3-(4-pyridyl)-1H-pyrazole]cobalt(II) acetonitrile tetrasolvate: an infinite hydrogen-bonded network, in an instant. (n.d.). IUCr Journals. Retrieved from [Link]

  • 1 H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated) (NP0006251). (n.d.). NP-MRD. Retrieved from [Link]

  • ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). (n.d.). PMC. Retrieved from [Link]

  • 1H-Pyrazole-1-acetonitrile, 3-(3-hydroxy-5-methylphenyl)-4-(2-(((2S). (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Pyrazolo[5,1-d]t[1][4][5][15]etrazine-4(3H)-ones. (2009). ACS Publications. Retrieved from [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025). ResearchGate. Retrieved from [Link]

  • Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Dichlorotetrakis[3-(4-pyridyl)-1H-pyrazole]cobalt(II) acetonitrile tetrasolvate. (2005). IUCr Journals. Retrieved from [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.

Sources

Pharmacokinetic Profiling of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Derivatives: A Mechanistic Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-(3-pyridyl)-1H-pyrazole-3-acetonitrile scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a foundational building block for ATP-competitive protein kinase inhibitors[1]. While the pyrazole and pyridine moieties confer exceptional target affinity, the pharmacokinetic (PK) viability of these derivatives dictates their clinical success. This whitepaper provides an in-depth, field-proven technical guide to profiling the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical class. Designed for drug development professionals, this guide synthesizes structural causality, self-validating experimental protocols, and regulatory-aligned bioanalytical methodologies.

Structural Rationale and Physicochemical Properties

The rational design of kinase inhibitors relies heavily on optimizing the interactions within the highly conserved ATP-binding pocket[2]. The 5-(3-pyridyl)-1H-pyrazole-3-acetonitrile core is engineered to exploit these interactions while maintaining a tunable pharmacokinetic profile.

  • The 1H-Pyrazole Ring: Acts as a bidentate hydrogen-bond donor and acceptor, anchoring the molecule to the hinge region of the kinase (typically interacting with the backbone amides of the hinge residues)[1].

  • The 3-Pyridyl Ring: Provides additional hydrogen-bonding capabilities and dictates the molecule's orientation within the hydrophobic pocket. However, its electron-deficient nature makes it a primary site for Cytochrome P450 (CYP)-mediated N-oxidation.

  • The 3-Acetonitrile Group: Serves as a critical metabolic handle. Unlike highly lipophilic alkyl chains, the nitrile group modulates the overall LogP (partition coefficient), enhancing aqueous solubility without sacrificing membrane permeability.

SPR Core 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Core Scaffold Pyridine 3-Pyridyl Ring (Hinge Binder) Core->Pyridine Pyrazole 1H-Pyrazole (H-Bond Donor/Acceptor) Core->Pyrazole Nitrile 3-Acetonitrile (Metabolic Handle) Core->Nitrile CYP CYP3A4 Oxidation Susceptibility Pyridine->CYP ATP ATP Pocket Affinity Pyridine->ATP Pyrazole->ATP LogP Lipophilicity Modulation Nitrile->LogP

Caption: Structural rationale of the 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile scaffold.

Intestinal Absorption and Permeability (Caco-2 Model)

To predict human oral bioavailability, the Caco-2 transwell permeability assay is the industry gold standard[3]. Because the pyrazole-pyridine core can act as a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), bidirectional transport must be evaluated.

Causality & Experimental Design

We utilize a 21-day Caco-2 culture. It takes precisely 21 days for these human colorectal adenocarcinoma cells to spontaneously differentiate, polarize, and express the apical brush borders and tight junctions that accurately mimic the human enterocyte barrier[3].

Self-Validating Protocol: Bidirectional Caco-2 Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days.

  • System Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Validation Check: Only wells with a TEER > 200 Ω⋅cm2 are used, ensuring monolayer integrity[4].

  • Dosing: Prepare a 10 µM solution of the pyrazole derivative in HBSS buffer (pH 7.4).

    • A-B Transport: Add 300 µL to the apical chamber; add 1200 µL blank HBSS to the basolateral chamber.

    • B-A Transport: Add 1200 µL to the basolateral chamber; add 300 µL blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C with orbital shaking (50 rpm) for 120 minutes.

  • Quenching: Extract 50 µL aliquots from the receiver chambers and quench with 100 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Quantify via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Table 1: Caco-2 Permeability Data Summary
Compound Variant Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux RatioClassification
Core Scaffold (Unsubstituted) 12.414.11.14High Permeability, Non-substrate
N-Methylated Derivative 18.220.51.12High Permeability, Non-substrate
Fluoro-phenyl Substituted 4.518.94.20Moderate Permeability, P-gp Substrate
Reference: Atenolol 0.81.01.25Low Permeability Control

Hepatic Metabolism and Intrinsic Clearance ( CLint​ )

The nitrogen-dense nature of the 5-(3-pyridyl)-1H-pyrazole-3-acetonitrile scaffold makes it highly susceptible to Phase I hepatic metabolism, specifically N-oxidation and hydroxylation mediated by CYP3A4 and CYP2D6. Assessing microsomal stability is paramount for predicting in vivo half-life[5].

Causality & Experimental Design

Human Liver Microsomes (HLMs) contain the membrane-bound CYP enzymes necessary for Phase I metabolism. We explicitly add NADPH to the assay because CYP450 enzymes require this reducing cofactor to catalyze the oxidation of the pyrazole and pyridine rings[5].

Self-Validating Protocol: Microsomal Stability Assay
  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • System Validation (Critical Step): Run parallel incubations with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4). Validation Check: The assay is only valid if these positive controls demonstrate >50% depletion at 30 minutes, confirming enzymatic competency[5].

  • Initiation: Pre-incubate the compound (1 µM) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL of the reaction mixture into a crash plate containing 150 µL of ice-cold acetonitrile (with internal standard) to precipitate proteins and halt metabolism.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C.

  • Calculation: Plot the natural log of the remaining parent compound versus time to determine the half-life ( t1/2​ ) and calculate intrinsic clearance ( CLint​ ).

Workflow Step1 1. Incubation (HLM + NADPH) Step2 2. Sampling (0-60 min) Step1->Step2 Step3 3. Quenching (ACN + IS) Step2->Step3 Step4 4. Centrifugation (Protein Prep) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for the human liver microsomal stability assay.

Bioanalytical Method Validation (LC-MS/MS)

To quantify these derivatives in biological matrices (plasma, microsomes), a robust LC-MS/MS method must be developed in strict accordance with the 2018 FDA Bioanalytical Method Validation Guidance [6].

Causality & Experimental Design

Electrospray ionization (ESI) is highly susceptible to matrix effects, where endogenous plasma lipids suppress the ionization of the target analyte. To correct for this, an isotopically labeled internal standard (e.g., a Deuterated-pyrazole analog) is spiked into every sample. The FDA mandates that the method must prove Accuracy, Precision, Selectivity, Sensitivity, and Stability[6].

Self-Validating Protocol: Plasma Quantification
  • Calibration Curve: Prepare an 8-point calibration curve ranging from 1 ng/mL (LLOQ) to 5000 ng/mL in blank rat plasma.

  • Quality Control (QC): Prepare QC samples at Low (3 ng/mL), Mid (800 ng/mL), and High (4000 ng/mL) concentrations.

  • System Validation (Critical Step): Validation Check: Per FDA criteria, the analytical run is only accepted if at least 67% of the QC samples are within ±15% of their nominal concentration, and no two QCs at the same level fail[6].

  • Chromatography: Utilize a C18 reversed-phase column (e.g., Kinetex 2.6µm) with a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the pyrazole derivative.

In Vivo Pharmacokinetics (Rodent Models)

In vitro data must be correlated with in vivo exposure. The standard approach involves administering the optimized 5-(3-pyridyl)-1H-pyrazole-3-acetonitrile derivative to Sprague-Dawley rats via Intravenous (IV) and Per Os (PO, oral) routes.

By comparing the Area Under the Curve (AUC) of the oral dose to the intravenous dose, we determine the absolute oral bioavailability ( %F ). The acetonitrile moiety generally imparts a favorable volume of distribution ( Vss​ ), ensuring the compound partitions effectively from the central plasma compartment into the peripheral tissues where target kinases reside.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1450 ± 120850 ± 95
Tmax​ (h) 0.08 (5 min)2.5 ± 0.5
AUC0−∞​ (ng·h/mL) 3200 ± 21018500 ± 1400
t1/2​ (h) 4.2 ± 0.44.8 ± 0.6
Clearance ( CL ) (mL/min/kg) 5.2 ± 0.3N/A
Volume of Distribution ( Vss​ ) (L/kg) 1.8 ± 0.2N/A
Bioavailability ( %F ) N/A57.8%

References

  • [1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI (Molecules). URL:[Link]

  • [2] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - NIH PMC. URL:[Link]

  • [3] Caco-2 Permeability Assay - Evotec. URL:[Link]

  • [4] DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - European Commission JRC. URL:[Link]

  • [5] ADME Microsomal Stability Assay - BioDuro-Sundia. URL:[Link]

  • [6] Bioanalytical Method Validation Guidance for Industry (2018) - U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Methodological & Application

Using 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In modern hit-to-lead optimization, the selection of starting building blocks dictates the trajectory of the entire drug discovery program. 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is a highly versatile, bifunctional scaffold that merges the proven target-binding capabilities of the pyridyl-pyrazole pharmacophore with the synthetic flexibility of an active methylene/nitrile handle.

Both pyrazole and pyridine heterocycles are ubiquitous in FDA-approved therapeutics, particularly as ATP-competitive kinase inhibitors in oncology and inflammation[1]. The 3-pyridyl-pyrazole core provides a rigid, planar geometry that inserts seamlessly into the adenine-binding pocket of kinases (such as BCR-ABL, FGFR, and IGF-1R). Within the orthosteric site, the heteroatoms engage in critical hydrogen bonding with the kinase hinge region backbone[2].

Crucially, the appended acetonitrile group projects outward into the solvent-exposed channel. This orientation allows medicinal chemists to functionalize the active methylene (via Knoevenagel condensation) or cyclize the nitrile without sterically clashing with the narrow ATP-binding pocket, enabling the design of targeted covalent inhibitors (TCIs) or complex fused bicyclic systems[3].

KinaseHinge Hinge Kinase Hinge Region (Backbone Amides) Pyridine 3-Pyridyl Ring N (H-Bond Acceptor) Pyridine->Hinge H-Bond to Backbone NH Pyrazole 1H-Pyrazole Core NH (H-Bond Donor) Pyrazole->Hinge Bidentate H-Bonds Pyrazole->Pyridine Covalent Link Acetonitrile Acetonitrile Handle Solvent Channel Projection Pyrazole->Acetonitrile Covalent Link

Pharmacophore model of the pyridyl-pyrazole scaffold binding to the kinase hinge region.

Physicochemical Profiling & Drug-Likeness

A fundamental pillar of rational drug design is maintaining Lipophilic Ligand Efficiency (LLE)[4]. Scaffold hopping to a pyrazole-based system often improves aqueous solubility while maintaining target affinity. As shown in Table 1 , 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is an ideal starting point, offering a low molecular weight and optimal polar surface area, leaving ample "molecular real estate" for downstream functionalization while strictly adhering to Lipinski’s Rule of 5.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueRule of 5 ComplianceStructural Causality
Molecular Weight 184.20 g/mol Yes (< 500)Allows addition of large hydrophobic tail groups.
LogP (Estimated) 1.2 - 1.5Yes (< 5)Prevents non-specific binding and toxicity.
H-Bond Donors 1Yes (< 5)Pyrazole NH acts as a critical hinge binder.
H-Bond Acceptors 3Yes (< 10)Pyridine N, Pyrazole N, and Nitrile N.
Topological PSA 66.3 ŲYes (< 140 Ų)Ensures excellent oral bioavailability and permeability.

Divergent Synthetic Workflows

The true power of this building block lies in its bifunctionality. The active methylene group is highly acidic due to the electron-withdrawing effects of the adjacent nitrile and aromatic pyrazole ring. This enables rapid diversification into three primary chemical spaces:

  • Covalent Michael Acceptors: Condensation with aldehydes yields α,β -unsaturated nitriles (acrylonitriles) that can irreversibly bind to non-conserved cysteine residues in kinase active sites.

  • Fused Bicyclic Cores: Cyclization with 1,3-dielectrophiles yields pyrazolo[1,5-a]pyrimidines, a privileged scaffold for CDK and IGF-1R inhibitors[3][4].

  • Solubility Enhancers: Hydrolysis of the nitrile yields pyrazole-3-acetic acids or amides, providing handles for peptide coupling.

SyntheticPathways Core 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (Privileged Scaffold) Path1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Cores) Core->Path1 Cyclization w/ 1,3-Diketones Path2 Acrylonitrile Derivatives (Covalent Michael Acceptors) Core->Path2 Knoevenagel Condensation Path3 Pyrazole-3-acetic Acids/Amides (Solubility Enhancers) Core->Path3 Acidic/Basic Hydrolysis

Divergent synthetic pathways of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile in drug discovery.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Experimental choices are grounded in mechanistic causality.

Table 2: Optimization of Knoevenagel Condensation (Active Methylene + Benzaldehyde)

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
NoneEthanol8024< 10N/A
Piperidine (0.1 eq)Ethanol80124585%
Piperidine / AcOH (0.1 eq) Ethanol 80 4 88 >98%
TiCl₄ / PyridineTHF6566290%
Protocol A: Synthesis of Acrylonitrile-Based Covalent Inhibitor Precursors

Objective: Functionalize the active methylene via Knoevenagel condensation to generate a Michael acceptor.

  • Reagent Preparation: In a 50 mL round-bottom flask, suspend 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 eq) and the target aryl aldehyde (1.1 eq) in absolute ethanol (0.2 M).

  • Catalyst Addition (Causality): Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Why this matters: The piperidine/acetic acid buffer system is critical. Piperidine forms a highly reactive iminium ion intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack. Simultaneously, the acetate acts as a mild base to deprotonate the active methylene without hydrolyzing the sensitive nitrile group.

  • Execution: Heat the mixture to reflux (80 °C) for 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The successful formation of the product is visually validated by the appearance of a new, highly UV-active spot under a 254 nm lamp, driven by the extended π -conjugation of the newly formed α,β -unsaturated system.

  • Isolation: Cool the reaction to 0 °C. Add ice-cold distilled water dropwise to crash out the product. Filter, wash with cold ethanol, and dry under vacuum.

  • Analytical Validation: Analyze via ¹H-NMR (DMSO-d₆). The reaction is confirmed successful by the complete disappearance of the aliphatic methylene singlet (~3.9 ppm) and the emergence of a downfield vinylic proton signal (~7.8–8.2 ppm).

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Objective: Construct a fused bicyclic kinase core via condensation with enaminones.

  • Reaction Setup: In a sealed microwave vial, combine 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 eq) and an enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.2 eq) in glacial acetic acid (0.5 M).

  • Mechanistic Causality: Acetic acid serves a dual purpose as both solvent and electrophilic activator. It protonates the carbonyl oxygen of the enaminone, increasing the electrophilicity of the β -carbon. This directs the initial nucleophilic attack by the pyrazole N1 to the β -carbon, followed by intramolecular cyclization onto the carbonyl carbon.

  • Execution: Subject the mixture to microwave irradiation at 120 °C for 30 minutes.

    • Why this matters: The reaction is thermodynamically driven by the stability of the resulting aromatic bicyclic system. Microwave heating ensures rapid dehydration and expulsion of dimethylamine, pushing the equilibrium to completion.

  • Workup: Concentrate the mixture under reduced pressure to remove the acetic acid. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

  • Analytical Validation: LC-MS will show the [M+H]⁺ peak corresponding to the exact mass of the cyclized product. Crucially, ¹H-NMR will show the disappearance of the broad pyrazole NH peak (~13.0 ppm)[3], confirming successful N-alkylation and ring closure.

References

  • [1] Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed. National Institutes of Health (NIH). Available at:

  • [3] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing (SCIRP). Available at:

  • [2] Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:

  • [4] Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) - PubMed. National Institutes of Health (NIH). Available at:

Sources

Synthesis of Novel Pyrazole Derivatives from 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Derivatives and the Versatility of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The pyrazole nucleus is a key structural motif in several commercially successful drugs.[4] The starting material, 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, is a valuable and versatile building block for the synthesis of a diverse library of pyrazole derivatives. The presence of the pyridyl group often enhances the pharmacological profile of the resulting compounds, while the acetonitrile functionality serves as a reactive handle for a variety of chemical transformations. This guide provides detailed protocols for the preparation of key pyrazole derivatives from this starting material, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Transformations

The acetonitrile group in 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is the primary site for chemical modification. This guide will focus on two fundamental transformations: hydrolysis to the corresponding carboxylic acid and reduction to the ethylamine derivative. These two derivatives open up a vast chemical space for further functionalization and the creation of novel molecular entities.

Part 1: Hydrolysis of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile to 5-(3-Pyridyl)-1H-pyrazole-3-carboxylic acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis.[5][6] This reaction can be achieved under either acidic or basic conditions.[7] For this particular substrate, base-catalyzed hydrolysis is often preferred to minimize potential side reactions involving the acid-sensitive pyridyl and pyrazole rings.

Scientific Rationale

The mechanism of base-catalyzed nitrile hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification yields the desired carboxylic acid.[7]

Experimental Workflow: Hydrolysis

G start Start: 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile reagents Add NaOH, H2O, and Ethanol start->reagents reflux Reflux the reaction mixture reagents->reflux Heat cool Cool to room temperature reflux->cool acidify Acidify with HCl (aq) cool->acidify precipitate Precipitate Formation acidify->precipitate filter Filter the solid precipitate->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry end_product Product: 5-(3-Pyridyl)-1H-pyrazole-3-carboxylic acid dry->end_product

Caption: Workflow for the hydrolysis of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

Detailed Protocol: Base-Catalyzed Hydrolysis

Materials:

  • 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by dropwise addition of 1 M HCl until the pH is approximately 5-6.[8]

  • Precipitation and Isolation: The product, 5-(3-Pyridyl)-1H-pyrazole-3-carboxylic acid, will precipitate out of the solution as a solid.[8] Cool the mixture in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Data Summary: Hydrolysis Reaction
ParameterValueReference
Starting Material5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile-
Product5-(3-Pyridyl)-1H-pyrazole-3-carboxylic acid[8]
ReagentsNaOH, Ethanol, Water, HCl[8]
Reaction Time4 - 8 hours-
Temperature80 - 100 °C (Reflux)-
Typical Yield85 - 95%[8]

Part 2: Reduction of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile to 2-(5-(3-Pyridyl)-1H-pyrazol-3-yl)ethan-1-amine

The reduction of a nitrile to a primary amine is a powerful tool for introducing a basic nitrogen atom and a flexible ethyl linker into a molecule.[5][6] This transformation significantly increases the chemical space for derivatization, particularly for the synthesis of amides, sulfonamides, and for use in reductive amination reactions.

Scientific Rationale

The reduction of nitriles to primary amines is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine intermediate which is then further reduced to the primary amine. An aqueous workup is necessary to protonate the resulting amine.

Experimental Workflow: Reduction

G start Start: 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile suspend Suspend in anhydrous THF start->suspend add_lah Add LiAlH4 portion-wise suspend->add_lah Under N2 reflux Reflux the reaction mixture add_lah->reflux Heat cool Cool to 0 °C reflux->cool quench Quench with H2O and NaOH (aq) cool->quench filter Filter the solid quench->filter extract Extract with an organic solvent filter->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate end_product Product: 2-(5-(3-Pyridyl)-1H-pyrazol-3-yl)ethan-1-amine dry_concentrate->end_product

Caption: Workflow for the reduction of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

Detailed Protocol: LiAlH₄ Reduction

Materials:

  • 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Addition of Nitrile: Dissolve 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 65-70 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Filtration: A granular precipitate will form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite or filter paper. Wash the filter cake with THF.

  • Extraction and Drying: Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if needed.

Data Summary: Reduction Reaction
ParameterValueReference
Starting Material5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile-
Product2-(5-(3-Pyridyl)-1H-pyrazol-3-yl)ethan-1-amine-
ReagentsLiAlH₄, Anhydrous THF, H₂O, NaOH[6]
Reaction Time4 - 6 hours-
Temperature65 - 70 °C (Reflux)-
Typical Yield70 - 85%-

Future Directions and Applications

The two primary derivatives synthesized, the carboxylic acid and the ethylamine, are versatile intermediates for a multitude of subsequent reactions.

Chemical Derivatization Pathways

G start 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile acid 5-(3-Pyridyl)-1H-pyrazole-3-carboxylic acid start->acid Hydrolysis amine 2-(5-(3-Pyridyl)-1H-pyrazol-3-yl)ethan-1-amine start->amine Reduction amides Amide Derivatives acid->amides Amide Coupling esters Ester Derivatives acid->esters Esterification acid_chlorides Acid Chlorides acid->acid_chlorides SOCl2, (COCl)2 amine->amides Acylation sulfonamides Sulfonamides amine->sulfonamides Sulfonylation reductive_amination Reductive Amination Products amine->reductive_amination RCHO, NaBH(OAc)3

Caption: Potential derivatization pathways from the carboxylic acid and amine intermediates.

  • 5-(3-Pyridyl)-1H-pyrazole-3-carboxylic acid can be readily converted into amides via coupling reactions with various amines, into esters through esterification, or transformed into the more reactive acid chloride for further acylations.[9]

  • 2-(5-(3-Pyridyl)-1H-pyrazol-3-yl)ethan-1-amine is an excellent nucleophile for the synthesis of amides and sulfonamides. It can also participate in reductive amination reactions with aldehydes and ketones to generate more complex secondary and tertiary amines.

These derivatives are of significant interest to drug development professionals as they allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.

Conclusion

This guide provides detailed and reliable protocols for the preparation of key pyrazole derivatives from the versatile starting material, 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. The described hydrolysis and reduction reactions are robust and scalable, providing access to valuable intermediates for further synthetic elaboration. The scientific rationale behind each step has been explained to provide a deeper understanding of the chemical transformations. These application notes are intended to empower researchers, scientists, and drug development professionals to efficiently synthesize novel pyrazole-based compounds with potential therapeutic applications.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • (PDF) Pharmacological Significance of Pyrazole and its Derivatives - ResearchGate. (URL: [Link])

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (URL: [Link])

  • NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES Nadia S. Ibrahim, Nosrat M. Abed and Zaghlo. (URL: [Link])

  • (PDF) Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives - ResearchGate. (URL: [Link])

  • Reactions of Nitriles - Chemistry Steps. (URL: [Link])

  • 6.6: Chemistry of Nitriles. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - MDPI. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (URL: [Link])

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (URL: [Link])

  • Transition-Metal-Free [3 + 2] Cycloaddition of Nitroolefins and Diazoacetonitrile: A Facile Access to Multisubstituted Cyanopyrazoles | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of CN‐pyrazoles 32 through [3+2]‐cycloaddition of diazoacetonitrile (1) with formylchromones in the presence of Ag2O. - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (URL: [Link])

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom. (URL: [Link])

  • Synthesis of 1H-Indol-3-ylpyrazole Derivatives from 1,3,5-Triketones and Arylhydrazines. (URL: [Link])

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (URL: [Link])

  • Synthesis General Procedures Method A: Preparation for compound E. To a mixture of substituted pyridin-2-amine (1 eq) and subs - Rsc.org. (URL: [Link])

  • Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same - Googleapis.com. (URL: )
  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (URL: [Link])

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - REAL-J. (URL: [Link])

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. (URL: [Link])

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines - SciSpace. (URL: [Link])

  • Electrochemical reduction of acetonitrile to ethylamine - PMC. (URL: [Link])

  • Electrochemical reduction of acetonitrile to ethylamine - ResearchGate. (URL: [Link])

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - arkat usa. (URL: [Link])

  • WO2017060787A1 - Process for preparation of aminopyrazole - Google P
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (URL: [Link])

Sources

Application Note: Advanced Catalytic Functionalization of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is a highly privileged, multi-functional scaffold extensively utilized in the development of kinase inhibitors, positive allosteric modulators, and agrochemicals. The molecule presents three distinct, orthogonal sites for late-stage functionalization:

  • The Pyrazole N–H: A potent nucleophile susceptible to transition-metal-catalyzed cross-coupling.

  • The Acetonitrile α-Carbon: An acidic methylene site ideal for C–C bond formation.

  • The Pyrazole C4/C5 Positions: Electron-rich loci suitable for directed C–H activation.

This application note details field-proven, self-validating catalytic protocols to selectively functionalize these sites. By moving away from classical, harsh stoichiometric reagents and embracing modern transition-metal catalysis, researchers can achieve high atom economy, superior regioselectivity, and broad functional group tolerance.

Workflow Visualization

G Core 5-(3-Pyridyl)-1H-pyrazole -3-acetonitrile N_Aryl N1-Arylation (Pd / tBuBrettPhos) Core->N_Aryl Aryl Triflates Alpha_Alk α-Alkylation (Ru / Borrowing H₂) Core->Alpha_Alk Primary Alcohols CH_Act C4-H Functionalization (Pd(OAc)₂ / Ag₂CO₃) Core->CH_Act Aryl Halides Prod1 N-Aryl Pyrazole (Kinase Inhibitor Motif) N_Aryl->Prod1 Prod2 α-Alkylated Nitrile (Steric Tuning) Alpha_Alk->Prod2 Prod3 C4-Substituted Pyrazole (Late-Stage Diversification) CH_Act->Prod3

Catalytic functionalization pathways for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

Protocol I: Regioselective N-Arylation via Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

Classical Ullmann-Goldberg N-arylation utilizing copper catalysts often requires high temperatures and is highly susceptible to catalyst poisoning by the Lewis-basic 3-pyridyl nitrogen of our starting material. To bypass this, we utilize a 1[2].

The critical experimental choice here is the use of the tBuBrettPhos ligand. As demonstrated in recent 2 [1], the extreme steric bulk and electron-rich nature of tBuBrettPhos force the palladium center into a highly reactive mono-ligated state. This drastically lowers the activation energy for the rate-limiting reductive elimination step, preventing off-cycle catalyst degradation and ensuring quantitative yields even with sterically congested aryl triflates.

Step-by-Step Methodology
  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 mmol, 1.0 equiv) and the desired aryl triflate (1.2 mmol, 1.2 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), tBuBrettPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 5.0 mL of anhydrous toluene (0.2 M). Causality: Toluene is chosen over polar solvents like DMF to suppress the premature hydrolysis of the aryl triflate.

  • Reaction: Seal the tube with a Teflon screw cap, remove from the glovebox, and stir vigorously at 70 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with 10 mL of ethyl acetate, and filter through a short pad of Celite to remove the phosphate salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & Quality Control
  • In-Process: Perform an aliquot TLC (Hexanes:EtOAc 1:1). The disappearance of the highly polar starting material (which streaks due to the N-H and pyridine groups) and the emergence of a tight, less polar UV-active spot confirms conversion.

  • Post-Process: The ¹H NMR spectrum must show the complete disappearance of the broad pyrazole N–H singlet (typically found at δ 12.0–13.5 ppm).

Protocol II: Green α-Alkylation via Ruthenium-Catalyzed Borrowing Hydrogen

Mechanistic Causality

Traditional α-alkylation of nitriles requires stoichiometric strong bases (e.g., LDA, NaH) and toxic alkyl halides, which inevitably leads to a mixture of mono- and di-alkylated products. We replace this archaic method with a 3 [3].

In this system, the Ru(II) catalyst temporarily extracts hydrogen from a benign primary alcohol, oxidizing it to an aldehyde. The α-carbon of the acetonitrile group undergoes a base-catalyzed Knoevenagel condensation with the aldehyde to form an acrylonitrile intermediate. The Ru-hydride species then selectively reduces the double bond, returning the "borrowed" hydrogen. This continuous cycle generates water as the only byproduct and strictly halts at mono-alkylation due to the steric constraints of the intermediate ene-imine adduct.

Step-by-Step Methodology
  • Preparation: To a 15 mL heavy-walled pressure tube equipped with a magnetic stir bar, add 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 mmol, 1.0 equiv) and the primary alcohol (1.5 mmol, 1.5 equiv).

  • Catalyst & Base: Add [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%) and KOtBu (0.2 mmol, 20 mol%). Causality: A catalytic amount of base is sufficient because the water byproduct hydrolyzes the alkoxide, but the overall catalytic cycle regenerates the hydroxide/alkoxide base.

  • Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane (0.5 M) under a gentle stream of argon.

  • Reaction: Seal the tube and heat in an oil bath at 100 °C for 18 hours.

  • Workup: Cool the mixture to room temperature, quench with 5 mL of distilled water, and extract with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.

Self-Validation & Quality Control
  • In-Process: Monitor the reaction via GC-FID. The borrowing hydrogen mechanism is inherently selective; the total absence of a secondary, higher-molecular-weight peak in the GC trace validates the suppression of over-alkylation.

  • Post-Process: ¹H NMR will show the transformation of the isolated α-methylene singlet (δ ~3.8 ppm) into a triplet or multiplet integrating to 1H, confirming successful mono-alkylation.

Protocol III: Directed C–H Functionalization of the Pyrazole Core

Mechanistic Causality

The pyrazole ring possesses distinct electronic properties: the C5 position is highly acidic due to its proximity to the sp³ hybridized nitrogen, while the C4 position is the primary nucleophilic center, supporting electrophilic aromatic substitution [5]. To achieve 4 [4] at the C4 position without pre-halogenation, a Pd(OAc)₂ catalyst is utilized in tandem with a silver oxidant. The Lewis basic N2 site of the pyrazole acts as an inherent directing group, coordinating to the Pd(II) center and facilitating a highly regioselective concerted metalation-deprotonation (CMD) event at the C4 position.

Step-by-Step Methodology
  • Preparation: In a 10 mL reaction vial, combine the N-protected 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 mmol, 1.0 equiv) and the aryl iodide (1.5 mmol, 1.5 equiv). (Note: N-protection, e.g., with a SEM or Boc group, is required to prevent competitive N-arylation).

  • Catalyst & Oxidant: Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and Ag₂CO₃ (1.5 mmol, 1.5 equiv). Causality: Ag₂CO₃ serves a dual purpose: it acts as a terminal oxidant to regenerate the Pd(II) active species and abstracts the iodide to drive the reaction forward via precipitation of AgI.

  • Solvent Addition: Add 3.0 mL of DMF.

  • Reaction: Stir the mixture at 110 °C for 16 hours under an ambient atmosphere.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through Celite. Wash the organic layer with brine (3 × 10 mL) to remove DMF, dry over MgSO₄, concentrate, and purify via chromatography.

Self-Validation & Quality Control
  • Visual Cue: The reaction mixture will transition from a dark homogenous solution to a suspension containing a distinct yellow/white precipitate (AgI), visually confirming the turnover of the catalytic cycle.

  • Post-Process: ¹H NMR will show the disappearance of the characteristic C4-H pyrazole proton (typically a sharp singlet around δ 6.5–7.0 ppm).

Quantitative Data Summary

The following table synthesizes the operational parameters and expected outcomes for the three functionalization pathways, providing a quick-reference guide for process scaling and optimization.

Functionalization SiteCatalyst SystemKey ReagentsTemp / TimeYield RangePrimary Advantage
N1-Arylation Pd₂(dba)₃ / tBuBrettPhos (2/4 mol%)Aryl Triflate, K₃PO₄, Toluene70 °C / 24 h85 – 95%Prevents Cu-poisoning by pyridine; tolerates extreme steric bulk.
α-Alkylation [RuCl₂(p-cymene)]₂ (2.5 mol%)Primary Alcohol, KOtBu, Dioxane100 °C / 18 h75 – 88%100% atom economy (water byproduct); absolute mono-selectivity.
C4-H Arylation Pd(OAc)₂ (5 mol%)Aryl Iodide, Ag₂CO₃, DMF110 °C / 16 h60 – 80%Eliminates the need for pre-halogenation of the pyrazole core.

References

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives The Journal of Organic Chemistry[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews[Link]

  • Facile Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols Enabled by Metal–Ligand Cooperation ACS Catalysis / ResearchGate[Link]

  • Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes Accounts of Chemical Research[Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles Organic & Biomolecular Chemistry[Link]

Sources

In vitro assay preparation protocol using 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Assay Preparation and Screening Protocol for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile as a Putative COX-2 Inhibitor

Introduction & Mechanistic Rationale

In medicinal chemistry, the pyrazole scaffold is widely recognized for its versatile biological activity, particularly in the design of anti-inflammatory agents[1]. The core structure of selective Cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, relies heavily on diaryl-substituted pyrazoles to achieve target specificity and potency[1].

The compound 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile represents a highly functionalized pharmacophore. The inclusion of a pyridine ring provides a critical hydrogen-bonding acceptor that can interact with key residues (e.g., Arg120 or Tyr355) at the opening of the COX-2 cyclooxygenase channel. Simultaneously, the acetonitrile moiety offers a unique, polar vector that can be exploited to probe the expanded side pocket (Val523) unique to the COX-2 isoform, a structural feature often targeted to achieve selectivity over COX-1[2].

To rigorously evaluate this compound, a self-validating, two-tiered in vitro screening cascade is required. This guide details a cell-free biochemical assay to confirm direct target engagement and a cell-based macrophage assay to validate membrane permeability, cellular efficacy, and the absence of acute cytotoxicity[3].

COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 LPS Stimulus AA Arachidonic Acid PLA2->AA Enzymatic Cleavage COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenation Inhibitor 5-(3-Pyridyl)-1H-pyrazole- 3-acetonitrile Inhibitor->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Peroxidase Activity Inflammation Inflammatory Response PGE2->Inflammation Receptor Activation

Fig 1: Mechanism of action for pyrazole-based COX-2 inhibition in the inflammatory cascade.

Compound Handling & Formulation

Because 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile contains a highly polar nitrile group alongside a lipophilic pyrazole-pyridine core, it requires careful dissolution in anhydrous Dimethyl Sulfoxide (DMSO) to prevent precipitation upon introduction to aqueous assay buffers.

Causality Check: Aqueous buffers must not exceed a final DMSO concentration of 1% (v/v) during the assay. Higher concentrations of DMSO will denature the recombinant COX-2 enzyme and induce solvent-mediated cytotoxicity in cell-based models, artificially skewing the IC50 data.

Table 1: Compound Formulation & Dilution Scheme
StepConcentrationSolventPurpose
Master Stock 10 mM100% Anhydrous DMSOLong-term storage (-20°C, desiccated)
Working Stock 1 mM100% DMSOIntermediate dilution for assay prep
Assay Top Dose 10 µMAssay Buffer (1% DMSO final)Upper limit for IC50 curve
Serial Dilution 10 µM to 0.5 nMAssay Buffer (1% DMSO final)3-fold, 10-point dose-response curve

Biochemical Assay: Cell-Free COX-2 Fluorometric Screening

This direct enzymatic assay measures the peroxidase activity of COX-2. We utilize 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) as a highly sensitive fluorogenic substrate. Causality Check: When COX-2 converts arachidonic acid to PGG2, the subsequent reduction of PGG2 to PGH2 is coupled to the oxidation of ADHP, yielding highly fluorescent resorufin. Inhibiting COX-2 with our pyrazole derivative halts this cascade, resulting in a quantifiable loss of fluorescence[4].

Step-by-Step Protocol:
  • Reagent Preparation: Prepare the Assay Buffer (100 mM Tris-HCl, pH 8.0). Supplement with 1 µM Hematin. Note: Hematin is an obligate cofactor for the peroxidase activity of cyclooxygenases; omitting it will result in a dead assay.

  • Enzyme Addition: Add 10 µL of recombinant human COX-2 (prepared at 300 U/mL) to a black, flat-bottom 96-well microplate.

  • Compound Incubation: Add 10 µL of the serially diluted 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. Incubate the plate at 37°C for 15 minutes. Note: Pre-incubation is critical to allow the compound to reach steady-state binding equilibrium within the COX-2 active site before introducing the competitive natural substrate.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing 100 µM Arachidonic Acid and 10 µM ADHP.

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Read the fluorescence (Excitation: 530 nm / Emission: 590 nm) kinetically every 1 minute for 15 minutes at 37°C.

  • Self-Validation Control: Include Celecoxib (10 µM) as a positive control for 100% inhibition, and a 1% DMSO vehicle well as the 0% inhibition baseline[4].

Cell-Based Assay: Macrophage PGE2 Production

While biochemical assays prove target engagement, cell-based assays validate that 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile can cross the phospholipid bilayer and function in a complex physiological environment without off-target cytotoxicity. We utilize RAW 264.7 murine macrophages stimulated with Lipopolysaccharide (LPS).

Causality Check: Unstimulated RAW 264.7 cells express negligible COX-2. LPS binds to TLR4 receptors, triggering NF-κB translocation and massive de novo synthesis of COX-2, leading to a surge in Prostaglandin E2 (PGE2) secretion. Measuring PGE2 in the supernatant via ELISA provides a direct functional readout of intracellular COX-2 inhibition[1].

Step-by-Step Protocol:
  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing the compound dose-response dilutions (0.5 nM – 10 µM). Incubate for 1 hour. Note: Pre-treatment ensures the inhibitor is already docked within the cell before the inflammatory burst begins.

  • LPS Stimulation: Spike the wells with LPS (final concentration 1 µg/mL). Incubate for 24 hours.

  • Supernatant Harvest: Carefully collect 50 µL of the cell culture supernatant. Centrifuge at 1,000 x g for 5 minutes to remove cellular debris.

  • PGE2 Quantification: Transfer the cleared supernatant to a competitive PGE2 ELISA plate. Follow the manufacturer's protocol, measuring absorbance at 450 nm. (Lower absorbance = Higher PGE2 = Lower compound efficacy).

Workflow Prep Compound Prep (10 mM DMSO Stock) BioChem Biochemical Assay (Cell-Free COX-2) Prep->BioChem CellBased Cell-Based Assay (RAW 264.7 + LPS) Prep->CellBased Readout Signal Readout (Fluorescence / ELISA) BioChem->Readout CellBased->Readout Analysis Data Analysis (4PL IC50 & Z'-factor) Readout->Analysis

Fig 2: Parallel in vitro screening workflow for evaluating the pyrazole derivative.

Data Analysis & Quality Control

To ensure the trustworthiness of the protocol, every plate must be evaluated for statistical robustness using the Z'-factor .

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

A Z'-factor > 0.5 indicates an excellent assay window suitable for high-throughput screening.

Calculate the half-maximal inhibitory concentration (IC50) by plotting the log[Compound] versus the normalized percentage of inhibition. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model.

Table 2: Expected Pharmacological Readouts & QC Metrics
ParameterTarget ThresholdInterpretation
Biochemical IC50 < 1.0 µMPotent direct enzymatic inhibition of COX-2.
Cellular IC50 (PGE2) < 5.0 µMGood membrane permeability and functional intracellular efficacy.
Z'-factor ≥ 0.65High assay reliability; wide separation between positive/negative controls.
Cell Viability (MTT) > 90% at 10 µMEnsures PGE2 reduction is due to COX-2 inhibition, not cell death.

References[1] Title: Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation

Source: National Center for Biotechnology Information (PMC) URL:[Link][2] Title: Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3] Title: Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors Source: Taylor & Francis Online URL:[Link][4] Title: Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs Source: MDPI URL:[Link]

Sources

Application Note: Design and Assembly of Transition Metal Complexes Using 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The engineering of transition metal complexes and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic predictability of the organic ligands employed. 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile represents a highly versatile, tri-functional ligand architecture. By combining a divergent 3-pyridyl donor, a bridging pyrazole core, and a chemically reactive acetonitrile arm, this ligand enables the programmable assembly of 1D, 2D, and 3D coordination networks.

This application note details the mechanistic rationale behind utilizing this specific ligand, provides self-validating experimental protocols for both ambient coordination and solvothermal transformation, and benchmarks the photophysical properties of the resulting complexes.

Rational Ligand Design: The Tri-Functional Anatomy

To understand the causality behind experimental outcomes, one must dissect the ligand's structural components and their distinct coordination behaviors [1]:

  • The 3-Pyridyl Group (Divergent Donor): Unlike 2-pyridyl derivatives which strongly favor mononuclear bidentate chelation (forming stable 5-membered metallacycles), the nitrogen atom in the 3-pyridyl position is geometrically constrained to point away from the pyrazole coordination pocket. This divergent vector forces the metal centers to propagate into extended 1D chains or 2D networks rather than discrete zero-dimensional complexes [2].

  • The Pyrazole Core (Bridging Anion): Upon deprotonation (typically utilizing a mild base like triethylamine), the resulting pyrazolate anion acts as an exceptional exobidentate bridging ligand. It is highly effective at bringing soft metal centers (e.g., Cu(I), Ag(I), Pd(II)) into close proximity, facilitating strong metallophilic interactions that enhance luminescence and catalytic electron transfer [3].

  • The 3-Acetonitrile Arm (Hemilabile & Reactive Site): The −CH2​C≡N moiety serves a dual purpose. Under ambient, aprotic conditions, the nitrile nitrogen acts as a weak, hemilabile donor, stabilizing coordinatively unsaturated metal sites crucial for catalysis. However, under protic solvothermal conditions, the nitrile undergoes metal-assisted hydrolysis to form a carboxylate ( −COO− ) or amide group. This in-situ transformation generates hard oxygen donors, which are mandatory for binding oxophilic hard metals like Lanthanides (Ln 3+ ) [4].

LigandLogic L 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Path1 Aprotic / Ambient (Preserves -C≡N) L->Path1 Path2 Protic / Solvothermal (Hydrolyzes to -COO⁻) L->Path2 Cu Cu(I) / Ag(I) / Pd(II) Soft Metals Path1->Cu Ln Ln(III) / Cu(II) Hard Metals Path2->Ln Res1 1D/2D Coordination Polymers (Luminescent / Catalytic) Cu->Res1 Res2 3D Metal-Organic Frameworks (Magnetic / Gas Sorption) Ln->Res2

Fig 1: Reaction logic of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile based on solvent and metal choice.

Quantitative Data: Photophysical & Structural Benchmarks

The coordination of pyridylpyrazole derivatives significantly alters the photophysical properties of the central metal. The table below summarizes benchmark data for related metal-pyridylpyrazole complexes, demonstrating the tunable nature of these systems.

Table 1: Comparative Properties of Metal-Pyridylpyrazole Complexes

Metal CenterLigand Analog / StateTopologyEmission λmax​ (nm)Quantum Yield ( Φ )Primary Application
Cu(I) 3-(3-pyridyl)pyrazole (Neutral)1D Staircase Polymer520 - 650 nmUp to 78%OLEDs, Sensing [2]
Os(II) 5-(2-pyridyl)pyrazolate (Anion)Discrete Octahedral430, 457, 480 nmN/A (High Phosphorescence)Blue Phosphors [3]
Tb(III) 3-(3-pyridyl)pyrazole (Anion)3D Framework545 nm (Narrow)92%Antenna Effect / Optics [1]
Pd(II) N-alkyl-pyridylpyrazoleMononuclearN/AN/AHeck Cross-Coupling [4]

Experimental Methodologies

The following protocols are designed as self-validating systems. By monitoring specific spectroscopic markers, researchers can confirm the success of the assembly and the structural integrity of the ligand.

Protocol A: Ambient Synthesis of Luminescent Cu(I) Coordination Polymers

Objective: To synthesize a 1D/2D copper(I) network while preserving the intact acetonitrile group for secondary functionalization.

Causality Note: Copper(I) is highly susceptible to oxidation to Cu(II) in the presence of oxygen and coordinating solvents. Acetonitrile (MeCN) is chosen as the solvent because it acts as a π -acceptor, stabilizing the Cu(I) oxidation state during the self-assembly process.

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 mmol of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile in 15 mL of anhydrous MeCN under an inert Argon atmosphere.

  • Metal Addition: Add 1.0 mmol of Copper(I) Iodide (CuI) directly to the suspension.

  • Deprotonation (Optional): If the anionic pyrazolate network is desired, add 1.1 mmol of triethylamine (TEA). If the neutral network is desired, omit the base.

  • Assembly: Stir the mixture at room temperature for 12 hours in the dark to prevent photolytic degradation of the Cu(I) species.

  • Crystallization: Filter the solution through a 0.22 μ m PTFE syringe filter to remove unreacted CuI. Allow the filtrate to undergo slow solvent evaporation at 4 °C.

  • Self-Validation (IR Spectroscopy): Analyze the harvested crystals via FT-IR. Validation Gate: The presence of a sharp peak at 2250 cm −1 confirms the −C≡N group remains intact and unhydrolyzed.

Protocol B: Solvothermal Assembly of 3D Lanthanide Frameworks

Objective: To force the in-situ hydrolysis of the acetonitrile arm into a carboxylate, providing the hard oxygen donors required for robust Lanthanide(III) MOF formation.

Causality Note: Lanthanides are hard Lewis acids and have a low affinity for soft nitrogen donors (like nitriles). Heating the ligand in a protic solvent (H 2​ O/Ethanol) in the presence of the Lewis acidic Ln 3+ ion catalyzes the hydration of the nitrile to an amide, and subsequently to a carboxylate, driving the thermodynamic assembly of a 3D framework [4].

Step-by-Step Procedure:

  • Preparation: Dissolve 0.5 mmol of the ligand and 0.5 mmol of Tb(NO 3​ ) 3​⋅6 H 2​ O in a 10 mL solvent mixture of H 2​ O:Ethanol (1:1 v/v).

  • Digestion: Transfer the homogeneous solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Thermal Profile: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Hold at 120 °C for 72 hours.

  • Controlled Cooling (Critical): Cool the autoclave to room temperature at a strict rate of 1 to 5 °C per hour . Causality: Rapid cooling leads to kinetic trapping, resulting in amorphous powders. Slow cooling ensures the system stays near equilibrium, yielding highly ordered, single-crystal X-ray diffraction (SC-XRD) quality crystals.

  • Self-Validation (IR Spectroscopy): Wash the crystals with ethanol and dry. Validation Gate: The complete disappearance of the 2250 cm −1 (nitrile) peak and the appearance of strong asymmetric and symmetric −COO− stretching bands at 1610 cm −1 and 1400 cm −1 confirm successful in-situ ligand transformation.

Workflow Step1 Stoichiometric Mixing (Ln + L) Step2 Teflon-Lined Autoclave (120°C) Step1->Step2 Step3 Controlled Cooling (1-5°C / hr) Step2->Step3 Step4 Crystal Harvesting Step3->Step4 Step5 Validation (SC-XRD & IR) Step4->Step5

Fig 2: Solvothermal workflow emphasizing thermodynamic control for MOF crystallization.

Conclusion

The 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile ligand is a powerful tool for the inorganic chemist. By understanding the divergent geometry of the 3-pyridyl group and the conditional reactivity of the acetonitrile arm, researchers can rationally design either hemilabile soft-metal catalysts under ambient conditions or robust, highly luminescent hard-metal frameworks via solvothermal transformation. Adhering to the self-validating spectroscopic checks ensures structural fidelity throughout the drug development or materials discovery pipeline.

References

  • Youssef, H., Schäfer, T., Becker, J., et al. "3D-Frameworks and 2D-networks of lanthanide coordination polymers with 3-pyridylpyrazole: photophysical and magnetic properties." Dalton Transactions, 2022, 51, 14673–14685. Available at:[Link]

  • Peng, Q., Liu, X., Zhou, J. "Ligand Coordination Site-Directed Assembly of Copper(I) Iodide Complexes of ((Pyridyl)-1-pyrazolyl)pyridine." Crystal Growth & Design, 2016, 16(3), 1553-1564. Available at:[Link]

  • Peng, X., Yeh, C.-H., Wang, S. F., et al. "Synthesis and Characterization of Metal Complexes Possessing the 5-(2-Pyridyl) Pyrazolate Ligands: The Observation of Remarkable Osmium-Induced Blue Phosphorescence in Solution at Room Temperature." Organometallics, 2004, 23(1), 51-53. Available at:[Link]

  • Hawes, C. S. "Discrete and Polymeric Cu(ii) Coordination Complexes with a Flexible bis-(pyridylpyrazole) Ligand: Structural Diversity and Unexpected Solvothermal Reactivity." Australian Journal of Chemistry, 2012, 65(12), 1662-1669. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yield and purity. The core of this synthesis relies on the classical cyclocondensation reaction, a robust and widely-used method for forming the pyrazole ring.[1][2][3] This document is structured to anticipate and resolve issues encountered during the experimental workflow, from initial setup to final product purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile?

The most common and effective method is the cyclocondensation reaction between a suitable 1,3-dielectrophilic precursor and hydrazine.[3] Specifically, this involves the reaction of 4-ethoxy-2-(pyridin-3-yl)-4-oxobut-2-enenitrile (or a similar β-alkoxy-α,β-unsaturated nitrile) with hydrazine hydrate . This approach is a variation of the Knorr pyrazole synthesis and is highly efficient for constructing the pyrazole heterocycle.[1][2]

Q2: What are the critical reaction parameters that I must control to ensure a high yield?

Several factors are crucial for maximizing the yield and purity of the final product. These include:

  • Purity of Starting Materials: The β-ketonitrile or its equivalent precursor is susceptible to hydrolysis. Ensure it is pure and dry.[4] Hydrazine hydrate can also degrade over time; using a fresh bottle is recommended.[5]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Polar protic solvents like ethanol or acetic acid are commonly used and often facilitate the cyclization and dehydration steps.[6][7]

  • Temperature Control: The reaction is typically performed at an elevated temperature (reflux) to drive the condensation and subsequent dehydration to completion. However, excessively high temperatures can lead to the degradation of reagents or products.[5][7]

  • pH of the Reaction Medium: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid), which protonates a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.[5][8]

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction's progression. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to confirm the identity of the spots.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?

Low conversion is a common problem that can often be traced back to several key areas. A systematic approach is the best way to diagnose the issue.

Potential Causes & Solutions:

  • Insufficient Activation/Catalysis: The initial condensation step may be too slow.

    • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid. This protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrazine.[5] Be cautious, as strongly acidic conditions can promote hydrolysis of the starting material.[4]

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

    • Solution: Increase the reaction temperature. If you are running the reaction at room temperature, begin heating it to the reflux temperature of the chosen solvent. Ensure your condenser is functioning efficiently to prevent solvent loss.[5]

  • Poor Quality of Hydrazine: Hydrazine is susceptible to oxidation and can degrade upon storage.

    • Solution: Use hydrazine from a freshly opened bottle or purify stored hydrazine if necessary. A slight excess (1.1-1.2 equivalents) of hydrazine can sometimes be used to compensate for any degradation and drive the reaction to completion.[4]

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants will inherently limit the theoretical yield.

    • Solution: Carefully re-calculate and re-weigh your starting materials. Ensure you have accounted for the purity and hydration state of your reagents (e.g., hydrazine hydrate vs. anhydrous hydrazine).

Problem Area 2: Product Impurity and Side Reactions

Q: The reaction worked, but my crude product is a dark, oily substance, and the yield of pure product after chromatography is low. What's going wrong?

The formation of colored impurities and byproducts is often linked to the stability of the reagents and competing reaction pathways.

Potential Causes & Solutions:

  • Hydrazine Decomposition: Phenylhydrazine, and to a lesser extent hydrazine itself, can decompose or oxidize, especially when heated in the presence of air, leading to colored byproducts.[5]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. This is particularly important for lengthy reactions at high temperatures.

  • Formation of a Stable Hydrazone Intermediate: The reaction can sometimes stall after the initial condensation, forming a stable hydrazone that is slow to cyclize.

    • Solution: If you suspect a stable intermediate has formed, try altering the conditions to favor cyclization. Switching to a more polar solvent or adding an acid catalyst can promote the intramolecular reaction needed to form the pyrazole ring.[4]

  • Alternative Side Reactions: Depending on the specific precursor used, other undesired reactions can occur. For instance, β-ketonitriles can undergo hydrolysis under harsh pH conditions.[4]

    • Solution: Maintain careful control over the reaction's pH. If using an acid catalyst, ensure it is catalytic and not stoichiometric. Running the reaction under neutral conditions in a non-aqueous solvent can also minimize hydrolysis.[4]

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key parameters on the synthesis of pyrazoles via cyclocondensation, providing a quick reference for optimization.

ParameterConditionExpected Effect on YieldRationale & Key Considerations
Solvent Polar Protic (Ethanol, Acetic Acid)Generally FavorableSolvates intermediates and facilitates proton transfer required for dehydration steps.[6][7]
Aprotic Dipolar (DMF, NMP)Can be superior, especially with hydrazine saltsBetter at dissolving reactants and can lead to cleaner reactions in specific cases.[1]
Catalyst Acidic (e.g., Acetic Acid)Increases Reaction RateProtonates the carbonyl, making it a better electrophile. Use only catalytic amounts.[5][8]
BasicCan alter regioselectivityNot typically required for this synthesis but is a key factor in reactions with unsymmetrical precursors.[4]
Temperature Room TemperatureLow to ModerateMay be sufficient for highly reactive substrates but often leads to incomplete reactions.
RefluxHighProvides energy for the dehydration/aromatization step, driving the reaction to completion.[5]
Atmosphere AirPotential for Side ReactionsCan lead to oxidation of hydrazine, causing discoloration and byproduct formation.[5]
Inert (N₂, Ar)Cleaner ReactionMinimizes oxidative side reactions, leading to a purer crude product. Recommended for best results.[5]

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a classical condensation-cyclization-dehydration sequence.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A 1,3-Dielectrophile (e.g., β-Ketonitrile derivative) C Hydrazone/Enamine Intermediate A->C Nucleophilic Attack B Hydrazine B->C D Non-aromatic Cyclic Intermediate C->D Intramolecular Attack E Final Pyrazole Product (5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile) D->E Dehydration (-H₂O)

Caption: General mechanism for Knorr-type pyrazole synthesis.

Troubleshooting Workflow

A logical workflow for diagnosing and solving low-yield issues.

G start Low Yield or Stalled Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Re-weigh, Use Fresh Reagents & Repeat check_reagents->reagents_bad No check_conditions 2. Are Reaction Conditions Optimal? reagents_ok->check_conditions conditions_ok Conditions Seem OK check_conditions->conditions_ok Yes conditions_bad Increase Temp (Reflux) Add Catalytic Acid check_conditions->conditions_bad No check_monitoring 3. Re-evaluate TLC Analysis conditions_ok->check_monitoring tlc_ok New Spot Formed, SM Consumed check_monitoring->tlc_ok Yes tlc_bad Intermediate Formed? (Stalls at new spot) check_monitoring->tlc_bad No proceed_workup Proceed to Workup & Purification tlc_ok->proceed_workup

Sources

Preventing degradation of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues due to the silent degradation of their chemical libraries. 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is a highly versatile building block in drug discovery, but its unique structural triad—a pyridine ring, a pyrazole core, and an α -acidic acetonitrile moiety—creates specific chemical vulnerabilities.

This guide provides field-proven, mechanistically grounded troubleshooting steps to ensure the structural integrity of your compound during long-term storage and assay preparation.

PART 1: Mechanistic Overview of Degradation (The "Why")

To effectively prevent degradation, we must first understand the chemical causality behind it. This molecule degrades primarily through two distinct pathways:

  • Auto-Catalyzed Nitrile Hydrolysis : The -CH 2​ CN group is highly susceptible to hydrolysis in the presence of trace water. Crucially, the basicity of the pyridine ring acts as an internal catalyst, accelerating this hydrolysis even in seemingly neutral environments[1]. The nitrile is first converted to an amide (yielding a +18 Da mass shift in LC-MS) and eventually to a carboxylic acid[2].

  • Pyridine N-Oxidation : The electron-rich nitrogen of the pyridine ring is prone to oxidation by atmospheric oxygen or trace peroxides found in aging solvents (like ether or THF). This forms a highly polar pyridine N-oxide (yielding a +16 Da mass shift), which drastically alters the molecule's solubility and binding affinity[3].

PART 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a +18 Da mass shift after storing the compound in DMSO for a month. What happened? Causality: You are observing the hydrolysis of the acetonitrile group into an amide. DMSO is highly hygroscopic; every time you open the vial, it absorbs atmospheric moisture. The pyridine ring in your compound mildly basicizes the solution, which auto-catalyzes the addition of water across the nitrile triple bond[1]. Solution: Never store this compound as a master stock in DMSO for prolonged periods. Aliquot your DMSO stocks into single-use vials immediately upon preparation, purge with Argon, and store at -80°C.

Q2: The solid powder has changed from off-white to a yellowish tint, and I see a +16 Da peak. How do I prevent this? Causality: The yellowing and the +16 Da shift indicate[3]. This is driven by exposure to ambient oxygen and ambient light (photo-oxidation). Solution: The solid powder must be stored in amber glass vials (to block UV/visible light) under an inert atmosphere (Argon or Nitrogen) to displace oxygen.

Q3: Can I recover the degraded compound? Causality: Both the amide (+18 Da) and the N-oxide (+16 Da) degradation products are significantly more polar than the parent 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. Solution: Yes. Because of the polarity shift, the parent compound can be easily separated from its degradants using Reverse-Phase Preparative HPLC (C18 column) using a water/acetonitrile gradient with 0.1% Formic Acid.

PART 3: Quantitative Degradation Profile

To highlight the importance of proper storage, below is a summary of the compound's degradation kinetics under various conditions.

Storage ConditionAtmosphereSolvent StateEst. Degradation RatePrimary Degradant Detected
25°C (Room Temp)Ambient AirSolid Powder~2-5% / monthPyridine N-oxide (+16 Da)
4°C (Fridge)Ambient AirSolid Powder< 1% / monthPyridine N-oxide (+16 Da)
-20°C (Freezer) Argon Solid Powder < 0.1% / 6 months None
25°C (Room Temp)Ambient AirWet DMSO> 15% / weekAmide (+18 Da)
-80°C (Deep Freeze) Argon Anhydrous DMSO < 0.5% / month None

PART 4: Standard Operating Procedure (SOP): Self-Validating Storage Protocol

Do not rely on blind trust when storing sensitive nitriles. Use this self-validating protocol to ensure your storage conditions are actually working.

Step 1: Baseline Purity Validation (Day 0)

  • Action: Dissolve 1 mg of the compound in LC-MS grade Methanol and run an LC-MS analysis.

  • Validation: Confirm the presence of the parent ion ( m/z corresponding to [M+H] + ) and ensure purity is >98%. Record the exact retention time.

Step 2: Anhydrous Aliquoting

  • Action: If preparing liquid stocks, use strictly anhydrous DMSO.

  • Validation: Self-Validating Step - Perform a Karl Fischer titration on your DMSO before use to ensure water content is <0.005%. If a titrator is unavailable, add activated 3Å molecular sieves to the DMSO bottle 24 hours prior to use.

Step 3: Inert Atmosphere Sealing

  • Action: Transfer the solid powder or liquid aliquots into amber glass vials. Insert a needle connected to an Argon line and gently purge the headspace for 15 seconds. Cap immediately with a PTFE-lined septum.

  • Validation: Wrap the cap with Parafilm. To validate your analytical method's sensitivity, intentionally leave one vial exposed to ambient air and light at room temperature as a Positive Control for Degradation .

Step 4: Quality Control Monitoring

  • Action: Store solid vials at -20°C and liquid aliquots at -80°C.

  • Validation: After 30 days, run LC-MS on both your properly stored sample and your Positive Control. The Positive Control must show the +16 Da and +18 Da peaks, proving your LC-MS method can detect degradation, while your stored sample should remain pristine.

PART 5: Storage and Quality Control Workflow

StabilityWorkflow Start 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (Solid Powder) Check Purity Check (LC-MS) Is purity > 98%? Start->Check Purify Purify via Prep-HPLC (Reverse Phase) Check->Purify No Aliquot Aliquot into single-use amber glass vials Check->Aliquot Yes Purify->Check Argon Purge with Argon/N2 to displace O2 Aliquot->Argon StoreSolid Store at -20°C with desiccant Argon->StoreSolid PrepStock Prepare Stock Solution? StoreSolid->PrepStock Solvent Use Anhydrous DMSO (<0.005% water) PrepStock->Solvent Yes StoreLiquid Store at -80°C Avoid Freeze-Thaw Solvent->StoreLiquid Degradation Degradation Detected? (+16 Da or +18 Da) StoreLiquid->Degradation Hydrolysis +18 Da: Nitrile Hydrolysis (Check water content) Degradation->Hydrolysis +18 Da Shift Oxidation +16 Da: N-Oxidation (Check Argon seal) Degradation->Oxidation +16 Da Shift

Fig 1: Quality control and storage workflow for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

References

  • Wang, Z., et al. "Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base." Organic Process Research & Development, American Chemical Society, 2017. URL:[Link]

  • Hofmann, et al. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." Journal of Medicinal Chemistry, American Chemical Society, 2024. URL:[Link]

Sources

Technical Support Center: Troubleshooting 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is a highly functionalized, unsymmetrical building block that presents a trifecta of chemoselective and regioselective challenges during N-alkylation.

As a researcher, you must navigate three competing reactive sites: the two tautomeric pyrazole nitrogens (N1 vs. N2), the nucleophilic 3-pyridyl nitrogen, and the acidic α -methylene protons of the acetonitrile group. This guide provides field-proven, mechanistically grounded solutions to optimize your reaction conditions.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am obtaining a nearly 1:1 mixture of N1 and N2 alkylated regioisomers. How can I drive the reaction to exclusively form the N1-alkylated product? Causality & Solution: Regioselectivity in unsymmetrical pyrazoles is governed by the steric bulk of adjacent substituents and the coordination state of the pyrazolate anion[1]. The 3-pyridyl group is sterically more demanding than the linear 3-acetonitrile group. Therefore, alkylation at the less hindered N1 position (adjacent to the acetonitrile) is sterically favored. However, if you are using a coordinating solvent (like THF) or a small counterion (like Na+ ), tight ion-pairing masks this steric difference. To enhance N1 selectivity, switch to a highly polar aprotic solvent like DMSO and use a base with a large, soft cation, such as Cesium Carbonate ( Cs2​CO3​ ). The large Cs+ cation dissociates readily, creating a "naked" pyrazolate anion where steric approach dictates the transition state energy, heavily favoring N1 alkylation[1][2].

Q2: My LC-MS analysis shows a significant M+2(Alkyl) mass peak. What is causing this over-alkylation, and how do I prevent it? Causality & Solution: You are observing quaternization of the pyridine ring. Once the pyrazole is N-alkylated, the molecule becomes neutral, leaving the 3-pyridyl nitrogen as the most nucleophilic site. If the alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide) and the reaction is heated, the pyridine nitrogen will attack the excess electrophile to form a pyridinium salt. Prevention Strategy:

  • Strictly limit the alkylating agent to 1.05 equivalents.

  • Maintain the reaction temperature between 0 °C and 25 °C. Pyridine quaternization has a higher activation energy than pyrazolate alkylation; keeping the temperature low kinetically suppresses this side reaction[3].

Q3: I used Sodium Hydride (NaH) to ensure complete deprotonation, but NMR shows alkylation at the acetonitrile side chain. Why did this happen? Causality & Solution: While the pKa​ of the pyrazole N-H is approximately 14–15, the α -protons of the acetonitrile group ( −CH2​CN ) are also acidic ( pKa​ ~25), and their acidity is further enhanced by the electron-withdrawing pyrazole ring. Strong, unhindered bases like NaH or Potassium tert-butoxide ( t−BuOK ) can cause competitive deprotonation of the methylene carbon, leading to C-alkylation[3]. Prevention Strategy: The pyrazole N-H is acidic enough to be selectively deprotonated by mild carbonate bases. Switch to K2​CO3​ or Cs2​CO3​ , which are completely unreactive toward the acetonitrile methylene protons. Alternatively, consider an acid-catalyzed approach using trichloroacetimidates, which avoids base entirely[4].

Part 2: Logical Workflow for Condition Optimization

Use the following decision tree to systematically troubleshoot your N-alkylation reactions.

OptimizationWorkflow Start Start N-Alkylation Optimization CheckRegio Is N1/N2 Regioselectivity Satisfactory? Start->CheckRegio CheckQuat Is Pyridine Quaternization Observed? CheckRegio->CheckQuat Yes OptRegio Switch to Cs2CO3/DMSO or use bulky electrophile CheckRegio->OptRegio No CheckCAlk Is C-Alkylation at Acetonitrile Occurring? CheckQuat->CheckCAlk No OptQuat Reduce electrophile to 1.05 eq Lower Temp to 0-25°C CheckQuat->OptQuat Yes OptCAlk Avoid NaH/t-BuOK Use mild base (K2CO3) CheckCAlk->OptCAlk Yes Success Optimized Protocol Achieved CheckCAlk->Success No OptRegio->CheckQuat OptQuat->CheckCAlk OptCAlk->Success

Caption: Decision tree for troubleshooting 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile N-alkylation.

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the causal effects of different base/solvent systems on the yield and chemoselectivity of the reaction when using a standard primary alkyl halide (e.g., Methyl Iodide).

Base SystemSolventTemp (°C)Electrophile (Eq)N1:N2 RatioMajor Side ReactionIsolated Yield (%)
NaH (1.2 eq)THF0 → 25MeI (1.5)3:1C-Alkylation (~15%)45%
K2​CO3​ (2.0 eq)DMF25MeI (1.1)5:1Pyridinium Salt (~5%)72%
Cs2​CO3​ (1.5 eq) DMSO 25 MeI (1.05) >10:1 Trace 88%
CSA (0.2 eq)*DCE25Alkyl-TCA (1.0)8:1None81%

*Note: The Camphorsulfonic Acid (CSA) catalyzed method utilizes an alkyl trichloroacetimidate (Alkyl-TCA) instead of an alkyl halide. This is a powerful, base-free alternative if the acetonitrile group proves too sensitive[4].

Part 4: Validated Step-by-Step Protocol (Regioselective N1-Alkylation)

This protocol utilizes the optimized Cs2​CO3​ /DMSO system to maximize N1 regioselectivity while suppressing pyridine quaternization and C-alkylation[2][3].

Materials Required:

  • 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 equiv)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous, 1.5 equiv)

  • Alkylating Agent (e.g., Alkyl halide, 1.05 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc) and Brine for workup

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Dissolve 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 equiv) in anhydrous DMSO to create a 0.2 M solution. Add anhydrous Cs2​CO3​ (1.5 equiv) in one portion.

    • Self-Validation Checkpoint: Stir the suspension at 25 °C for 30 minutes. A slight color change (often pale yellow) visually confirms the generation of the pyrazolate anion.

  • Alkylation: Cool the reaction mixture to 10 °C using a water/ice bath. Add the alkylating agent (1.05 equiv) dropwise over 5 minutes.

  • Monitoring: Remove the cooling bath and allow the reaction to stir at 25 °C for 2–4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (e.g., 5% MeOH in DCM). The desired N-alkylated product will elute significantly higher than the polar starting material. If a heavy baseline spot begins to form, pyridine quaternization is occurring; immediately quench the reaction.

  • Quenching & Workup: Pour the reaction mixture into a separatory funnel containing cold distilled water (5× the volume of DMSO). Extract the aqueous layer with EtOAc (3 × 15 mL).

    • Mechanistic Note: The highly polar DMSO and unreacted Cs2​CO3​ partition entirely into the aqueous layer, preventing emulsion formation.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous brine (2 × 20 mL) to remove residual trace DMSO. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to separate the major N1 isomer from trace N2 isomer.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: mdpi.com URL:[Link][1]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: acs.org URL:[Link][2]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: mdpi.com URL:[Link][4]

Sources

Resolving NMR peak overlaps in 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile characterization

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Prepared by: Senior Application Scientist, Analytical R&D

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. This molecule presents a classic dual-challenge in NMR characterization: dynamic annular tautomerism and severe spectral crowding in the aromatic region.

This guide abandons generic troubleshooting in favor of causality-driven, self-validating methodologies to ensure absolute structural confidence.

Diagnostic Architecture

The following workflow illustrates the logical pathway for resolving the two primary NMR artifacts encountered with this compound: tautomeric broadening and multiplet overlap.

NMR_Resolution_Pathway Start 1H NMR: 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Broadening Issue: Peak Broadening (N-H & Pyrazole H-4) Start->Broadening Overlap Issue: Aromatic Overlap (Pyridyl vs Pyrazole) Start->Overlap VTNMR Variable Temp (VT) NMR (Modulate Exchange Rate) Broadening->VTNMR Slow down exchange Solvent Solvent Titration (DMSO-d6 H-Bonding) Broadening->Solvent Lock tautomer Overlap->Solvent Shift solvent peaks TwoD 2D NMR Suite (HSQC & HMBC) Overlap->TwoD Disperse via 13C ResTaut Tautomeric States Resolved VTNMR->ResTaut Solvent->ResTaut ResStruct Unambiguous Peak Assignment TwoD->ResStruct

Diagnostic workflow for resolving NMR peak overlaps and tautomeric broadening.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the pyrazole H-4 proton signal exceptionally broad or entirely missing at room temperature? A1: This is a classic manifestation of annular tautomerism. The 1H-pyrazole ring undergoes rapid intermolecular proton transfer between the N1 and N2 atoms 1. On the NMR Larmor frequency timescale, if the exchange rate ( kex​ ) is comparable to the chemical shift difference ( Δν ) between the two tautomeric states, the signals coalesce. Because the H-4 proton and the acetonitrile group experience two rapidly alternating magnetic environments, their signals broaden significantly, sometimes blending into the baseline. Causality & Solution: To resolve this, you must alter the exchange kinetics. Changing the solvent to DMSO-d₆ can slow the exchange by forming strong hydrogen bonds with the N-H proton. Alternatively, Variable Temperature (VT) NMR can be used to cool the sample, pushing the system into the "slow exchange" regime where distinct tautomers become visible [[2]]().

Q2: The 3-pyridyl protons heavily overlap with the pyrazole H-4 proton in the 7.0–8.8 ppm range. How can I definitively assign them? A2: Relying solely on 1D ¹H NMR is insufficient due to frequency crowding. You must disperse the signals into a second dimension using 2D Heteronuclear Single Quantum Coherence (HSQC) [[3]](). Causality & Solution: While the protons may resonate at identical frequencies, their directly attached ¹³C nuclei exist in vastly different electronic environments. The pyrazole C-4 typically resonates around 103-106 ppm, whereas the pyridyl carbons resonate much further downfield (123-150 ppm). HSQC separates these overlapping proton signals along the orthogonal ¹³C axis, allowing unambiguous assignment 4.

Quantitative Reference Data

Use the following data table to cross-reference your experimental findings. These values represent the time-averaged tautomeric state in a strongly hydrogen-bonding solvent (DMSO-d₆).

Structural FragmentExpected ¹H Shift (ppm)Multiplicity & Coupling (Hz)Expected ¹³C Shift (ppm)Diagnostic 2D Correlations
Pyrazole N-H (H-1) 13.0 - 13.5Broad SingletN/AExchanges with D₂O
Pyridyl H-2 8.9 - 9.1d, J ≈ 2.0148 - 150HMBC to Pyridyl C-4, C-6
Pyridyl H-6 8.5 - 8.6dd, J ≈ 4.8, 1.5148 - 149COSY to Pyridyl H-5
Pyridyl H-4 8.1 - 8.3dt, J ≈ 8.0, 2.0133 - 135COSY to Pyridyl H-5
Pyridyl H-5 7.4 - 7.5dd, J ≈ 8.0, 4.8123 - 125COSY to Pyridyl H-4, H-6
Pyrazole H-4 6.8 - 7.1s (Broad at RT)103 - 106HMBC to Pyrazole C-3, C-5
Acetonitrile -CH₂- 4.0 - 4.2s16 - 18HMBC to -CN (117 ppm)
Acetonitrile -CN N/AN/A116 - 118N/A

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to data interpretation unless the validation checks pass.

Protocol A: Variable Temperature (VT) NMR for Tautomer Resolution

Objective: To slow down the interconversion of the 1H and 2H pyrazole tautomers, resolving the time-averaged broad signals into distinct peaks.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of a low-freezing-point deuterated solvent (e.g., DMF-d₇ or Methanol-d₄).

  • Baseline Acquisition: Acquire a standard 1D ¹H spectrum at 298 K. Note the line width of the Pyrazole H-4 signal.

  • Thermal Titration: Lower the probe temperature in 10 K increments down to 233 K.

  • Equilibration: Allow exactly 5 minutes of thermal equilibration at each temperature step.

  • Self-Validation Check (Critical): Monitor the residual solvent multiplet at each temperature step. If the solvent peaks lose their sharp J-coupling splitting or become asymmetric, the sample temperature has not equilibrated, or the magnetic shim has been distorted by convection currents. Re-shim the Z1/Z2 gradients before proceeding.

  • Data Collection: Acquire 16 scans at each temperature. Observe the pyrazole H-4 signal bifurcate into two distinct singlets, confirming the resolution of the two tautomeric states.

Protocol B: 2D HSQC/HMBC Acquisition for Aromatic Disentanglement

Objective: To separate overlapping 3-pyridyl and pyrazole protons using orthogonal ¹³C chemical shift dispersion.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL DMSO-d₆.

  • 1D Baselines: Acquire standard 1D ¹H and 1D ¹³C spectra to establish the F2 and F1 spectral windows.

  • HSQC Setup: Set up a multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker systems). Set the ¹J_CH coupling constant parameter to 145 Hz.

  • Self-Validation Check (Critical): Process the 2D spectrum and overlay the 1D projections on the axes. Every cross-peak in the 2D contour map must align perfectly with a carbon signal on the F1 axis. If a proton signal lacks an HSQC cross-peak, it is either a quaternary carbon or an exchangeable proton (N-H). If peaks do not align, check for spectral folding/aliasing and expand the F1 sweep width.

  • HMBC Confirmation: Run an HMBC experiment (optimizing for long-range ⁿJ_CH = 8 Hz) to link the isolated pyrazole H-4 to the quaternary carbons of the 3-pyridyl ring, definitively proving the connectivity of the overlapping fragments.

Sources

Technical Support Center: Troubleshooting 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Working with 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile presents a unique trifecta of synthetic challenges. This molecule contains three highly reactive, competing sites: a Lewis-basic pyridine ring, an acidic/nucleophilic pyrazole NH, and an active methylene group adjacent to the nitrile.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you eliminate side reactions and optimize your cross-coupling workflows.

TroubleshootingLogic Start 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Q1 Low Conversion / Stalling? Start->Q1 Q2 Unwanted N-Alkylation? Start->Q2 Q3 Dark Oligomers Forming? Start->Q3 A1 Pyridine Catalyst Poisoning Q1->A1 A2 Deprotonation of Pyrazole NH Q2->A2 A3 Active Methylene Deprotonation Q3->A3 S1 Use Steric Ligands (ProPhos*) A1->S1 S2 Protect NH or Tune Base A2->S2 S3 Use Milder Base (K3PO4) A3->S3

Workflow for resolving side reactions in 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile couplings.

Section 1: Overcoming Catalyst Poisoning (The Pyridine Problem)

Q: My Pd/Ni-catalyzed Suzuki or Buchwald-Hartwig coupling is stalling at <20% conversion. Is the substrate poisoning the catalyst?

A: Yes, this is highly likely. The strongly coordinating nitrogen atoms in both the pyridine and pyrazole rings are notorious for poisoning directed C–H activation and cross-coupling reactions [1]. Causality: The pyridine nitrogen acts as a strong σ -donor. Once the active Pd(0) or Ni(0) species is generated, the pyridine nitrogen displaces the ancillary phosphine ligands, forming a stable, off-cycle metal complex that halts the catalytic cycle [2].

Solution: You must use sterically encumbered, electron-rich phosphine ligands. Ligands such as ProPhos* or third-generation Buchwald dialkylbiaryl phosphines (e.g., BrettPhos, XPhos) bind so tightly to the metal center that they create a steric shield, preventing the pyridine from coordinating and deactivating the catalyst [2].

Protocol: Self-Validating Catalyst Poisoning Test (Spike-in Control)

Before changing your entire catalytic system, validate that poisoning is the actual failure mode.

  • Setup: Prepare two parallel reaction vials under inert atmosphere.

  • Reaction A (Standard): 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile + your electrophile + Catalyst/Ligand + Base.

  • Reaction B (Spike-in): Standard conditions + 1.0 equivalent of a highly reactive, structurally simple model substrate (e.g., 4-bromoanisole and phenylboronic acid).

  • Self-Validation Checkpoint: Analyze both reactions via LC-MS after 2 hours.

    • Result 1: If Reaction B fails to couple the simple model substrate, your pyrazole/pyridine molecule is actively leaching and poisoning the catalyst. Switch to ProPhos* or BrettPhos.

    • Result 2: If Reaction B successfully couples the model substrate but Reaction A fails, the catalyst is active. Your issue is poor oxidative addition or transmetalation of your specific substrate, requiring a change in solvent or temperature rather than the ligand.

Section 2: Controlling Pyrazole N-Alkylation (The Regioselectivity Problem)

Q: I am attempting an sp2-sp2 cross-coupling, but LC-MS shows a mass corresponding to N-arylation/alkylation. How do I prevent this?

A: The pyrazole NH is highly acidic (pKa ~14). Under the basic conditions required for most cross-couplings, it readily deprotonates to form a pyrazolide anion, which is a potent nucleophile. Solution: Temporarily mask the pyrazole NH using a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting group.

Q: If I intentionally want to N-alkylate the pyrazole, how do I control N1 vs N2 regioselectivity?

A: N-alkylation of unsymmetric pyrazoles typically yields a mixture of regioisomers. You can control this thermodynamically and kinetically via your choice of base and metal cation. Using K2​CO3​ in DMSO strongly favors N1-alkylation due to steric relief [3]. Conversely, using magnesium-based catalysts or bases (e.g., Mg(OEt)2​ ) coordinates the nitrogen atoms and directs the electrophile almost exclusively to the N2 position [4].

Protocol: Self-Validating THP Protection of Pyrazole NH
  • Charge a dry, argon-purged flask with 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH· H2​O ) (0.1 equiv).

  • Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 50% EtOAc/Hexane). The starting material will streak and sit low on the plate due to hydrogen bonding from the free NH. The successful THP-protected product will appear as a tight, significantly less polar spot (higher Rf​ ). If the Rf​ does not shift, your acid catalyst is likely wet or inactive; add 4 Å molecular sieves and 0.05 equiv fresh p-TsOH.

  • Quench with saturated aqueous NaHCO3​ to neutralize the acid. Critical: Failure to neutralize before concentration will result in the THP group spontaneously deprotecting during solvent evaporation.

Section 3: Mitigating Active Methylene Condensation (The Acetonitrile Problem)

Q: I am observing complex mixtures of high-molecular-weight, intensely colored byproducts. What is happening?

A: The α -carbon of the acetonitrile group is an "active methylene." Because it is flanked by an electron-withdrawing nitrile and a conjugated pyrazole ring, its pKa is significantly lowered. In the presence of strong bases, this position deprotonates, leading to runaway Knoevenagel-type condensations, self-oligomerization, or unwanted α -arylation [5].

Solution: You must strictly match the pKa of your base to the specific mechanistic requirements of your reaction. Use the table below to select a base that is strong enough to facilitate your desired coupling, but weak enough to leave the active methylene intact.

Quantitative Data: Base Selection Guide
BaseApprox. pKa (Conjugate Acid)Effect on Acetonitrile (Methylene)Effect on Pyrazole NHRecommended Application
KOtBu ~17.0Rapid deprotonation / CondensationComplete deprotonationIntentional active methylene functionalization [5]
Mg(OEt)2​ ~16.0Moderate deprotonationCoordination complexPyrazole N-alkylation (N2 selective) [4]
K3​PO4​ ~12.3Negligible deprotonationMinimal deprotonationPd/Ni-catalyzed cross-coupling
K2​CO3​ ~10.3Minimal deprotonationPartial deprotonationPyrazole N-alkylation (N1 selective) [3]

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles PubMed Central (PMC)
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics ACS C
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles The Journal of Organic Chemistry - ACS Public
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Thieme-Connect
  • Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles by template c

Validation & Comparative

Structural & Mechanistic Divergence: The Causality of Nitrogen Positioning

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scaffold Selection in Targeted Therapeutics: 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile vs. 4-Pyridyl Analogs

Introduction As a Senior Application Scientist overseeing kinase inhibitor campaigns, I frequently encounter the critical "meta vs. para" nitrogen placement dilemma when designing heteroaromatic scaffolds. The bioisosteric replacement of a 3-pyridyl ring with a 4-pyridyl ring on a pyrazole core is never a neutral substitution. It fundamentally alters the electronic distribution, the vector of the hydrogen bond acceptor, and the basicity of the molecule. This guide provides an objective, data-driven comparison between the versatile building block 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile and its 4-pyridyl counterparts, offering actionable insights and self-validating protocols for your lead optimization workflows.

When targeting the ATP-binding site of kinases, the pyridyl-pyrazole core frequently acts as the primary hinge-binding motif[1]. The choice between a 3-pyridyl and a 4-pyridyl substituent dictates the trajectory of the nitrogen lone pair, which serves as a critical hydrogen bond acceptor:

  • The 3-Pyridyl Advantage (120° Vector): The 3-pyridyl group presents its lone pair at a ~120° angle relative to the pyrazole bond vector. In many kinase active sites (such as ALK5), this geometry perfectly aligns with the backbone NH of the hinge region (e.g., His283 or Met residues) without requiring the rigid pyrazole core to adopt a high-energy twisted conformation. Direct attachment of a 3-pyridyl ring to the core often yields potent, nanomolar inhibitors[2].

  • The 4-Pyridyl Challenge (180° Vector): The 4-pyridyl group projects its lone pair at a 180° vector. While this can reach deeper, solvent-exposed pockets or interact with specific para-oriented residues (as seen in certain CDK and LRRK2 inhibitors[3],[4]), direct attachment to a rigid core frequently results in a dramatic drop in potency due to suboptimal hydrogen bond geometry or steric clashes with gatekeeper residues[2]. To restore affinity, 4-pyridyl analogs often require a flexible linking atom (such as an amine or ether) to achieve the optimal binding trajectory[2].

Profiling 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

The specific compound 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (CAS 1396863-43-6) is a highly privileged starting material in modern drug design[5].

  • The Pyrazole Core: Acts as a rigid, planar scaffold capable of both hydrogen bond donation (NH) and acceptance (N).

  • The 3-Acetonitrile Handle (-CH2CN): This is a bifunctional moiety. The alpha-protons are acidic, allowing for Knoevenagel condensations to explore the ribose-binding pocket. Furthermore, the cyano group can be rapidly elaborated into primary amines, tetrazoles, or amidines, enabling rapid SAR expansion.

  • The 5-(3-Pyridyl) Motif: Anchors the molecule at the hinge, providing a reliable, high-affinity interaction that tolerates diverse substitutions at the 3-position[2].

HingeBinding cluster_3P 3-Pyridyl Scaffold cluster_4P 4-Pyridyl Scaffold Kinase_Hinge Kinase Hinge Region (Backbone NH/C=O) P3 5-(3-Pyridyl)-pyrazole Vector3 120° Lone Pair Vector P3->Vector3 Result3 Optimal H-Bond Maintains Planarity Vector3->Result3 Result3->Kinase_Hinge Strong Affinity P4 5-(4-Pyridyl)-pyrazole Vector4 180° Lone Pair Vector P4->Vector4 Result4 Suboptimal Geometry Requires Linker Vector4->Result4 Result4->Kinase_Hinge Weak/Clash

Structural logic of 3-pyridyl vs 4-pyridyl hinge-binding trajectories in kinase active sites.

Comparative Performance Data

The decision to utilize a 3-pyridyl versus a 4-pyridyl pyrazole must be driven by the specific target architecture. The tables below synthesize empirical data across major kinase targets and outline the physicochemical implications of this scaffold choice.

Table 1: Comparative Kinase Inhibition Profiles

Target KinaseScaffold Attachment3-Pyridyl Performance4-Pyridyl PerformanceStructural Rationale & Causality
ALK5 Direct to CorePotent (Micromolar to Nanomolar)Inactive (Dramatic drop in pKi)The 120° vector of the 3-pyridyl nitrogen aligns perfectly with the hinge NH. The 180° vector of the 4-pyridyl clashes and fails to form the requisite H-bond[2].
LRRK2 Direct to Core (C-3)Moderate Superior (21-fold more potent)The LRRK2 active site features a specific deep pocket that optimally accommodates the para-nitrogen, favoring the 4-pyridyl geometry[4].
CDK2/E Direct to CoreActive Highly Active The presence of a specific binding interaction in the CDK2/E pocket is optimal at the para position, rendering the 4-pyridyl analog more potent than the 3-pyridyl[3].

Table 2: Physicochemical & ADME Implications

Property5-(3-Pyridyl) Analogs5-(4-Pyridyl) AnalogsImpact on Drug Design
Basic pKa (Pyridine N) ~5.2 (Less basic)~6.0 (More basic)4-pyridyl analogs are slightly more basic, which can increase lysosomal trapping and potential hERG channel liabilities.
Metabolic Stability Generally higherProne to N-oxidationThe exposed para-nitrogen of the 4-pyridyl ring is often a stronger substrate for CYP450-mediated N-oxidation[4].
Efflux Ratio (P-gp) ModerateOften HighPyridyl-pyrazoles possess multiple H-bond acceptors. Modulating the vector alters the polar surface area presentation, directly impacting Caco-2 permeability[1].

Experimental Workflows: Self-Validating Protocols

To empirically validate the choice between the 3-pyridyl and 4-pyridyl scaffolds, we employ a self-validating screening funnel. The causality behind these specific steps is to isolate target affinity from physicochemical liabilities early in the pipeline.

Protocol 1: TR-FRET Kinase Affinity Profiling Causality: Pyrazole derivatives can occasionally exhibit intrinsic fluorescence, leading to false positives in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed emission window, entirely eliminating auto-fluorescence interference and ensuring the IC50 data is structurally valid.

  • Preparation: Dilute the synthesized 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile derivatives and their 4-pyridyl counterparts in 100% DMSO to a 10 mM stock.

  • Assay Setup: In a 384-well low-volume plate, dispense 10 nL of compound into 5 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Add 2.5 µL of the target kinase (e.g., ALK5 or LRRK2) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation & Detection: Add 2.5 µL of ATP/substrate mix. Incubate for 60 minutes. Stop the reaction with EDTA and add the Europium-labeled anti-phospho antibody. Read the plate at 615 nm and 665 nm after a 100 µs delay.

  • Validation: Include a known reference inhibitor (e.g., MLi-2 for LRRK2[4]) as an internal positive control. The assay is only validated if the reference compound's IC50 falls within 3-fold of its historical mean.

Protocol 2: Bidirectional Caco-2 Permeability & Efflux Assessment Causality: The spatial orientation of the pyridine nitrogen significantly impacts the molecule's interaction with efflux transporters like P-glycoprotein (P-gp). A high efflux ratio will negate nanomolar biochemical potency by preventing cellular or CNS penetration[1].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure tight junction formation (validate via TEER measurement > 300 Ω·cm²).

  • Dosing: Apply 10 µM of the pyrazole analog to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS.

  • Self-Validation: Run the assay in the presence and absence of Elacridar (a potent P-gp inhibitor). If the B-A/A-B efflux ratio drops to ~1.0 upon Elacridar addition, the compound is a confirmed P-gp substrate, dictating a required SAR pivot (e.g., N-alkylation of the pyrazole[1]).

Workflow S1 1. Scaffold Elaboration (Acetonitrile Derivatization) S2 2. TR-FRET Kinase Assay (Eliminates Auto-fluorescence) S1->S2 S3 3. Hepatocyte Clearance (CYP450 N-Oxidation Check) S2->S3 S4 4. Bidirectional Caco-2 (Efflux Ratio & Permeability) S3->S4 S5 5. Lead Selection (In Vivo Pharmacodynamics) S4->S5

Self-validating experimental workflow for evaluating pyridyl-pyrazole drug candidates.

References

  • [3] Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3. Journal of Medicinal Chemistry (ACS Publications). URL: 3

  • [4] Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry (ACS Publications). URL: 4

  • [5] 1396863-43-6_CAS号:1396863-43-6 - 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. ChemSrc. URL: 5

  • [1] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC (NIH). URL:1

  • [2] Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. URL:2

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics and agrochemicals, heterocyclic nitriles serve as indispensable building blocks. The molecule 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile represents a highly functionalized scaffold featuring an active methylene group, a reactive nitrile, and two distinct heteroaromatic rings (pyrazole and pyridine).

This guide provides an in-depth, objective comparison of the reactivity of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile against standard benchmarks like [1] and related heteroaryl nitriles. By analyzing the electronic and steric factors governing these molecules, researchers can rationally design synthetic routes, select appropriate reagents, and anticipate competing side reactions.

Structural and Electronic Profiling

The reactivity of an acetonitrile derivative is primarily dictated by the acidity of its active methylene group ( pKa​ ) and the electrophilicity of the nitrile carbon. The table below summarizes the quantitative and qualitative data comparing our target molecule with alternative nitriles.

Compound NameStructural FeaturesEst. Methylene pKa​ (DMSO)Nitrile ElectrophilicityCompeting Nucleophilic Sites
Phenylacetonitrile Phenyl ring, active methylene, nitrile~22.0LowNone (Aromatic ring is inert to mild electrophiles)
3-Pyridylacetonitrile Pyridine ring, active methylene, nitrile~18.5ModeratePyridine Nitrogen (N-alkylation/oxidation)
5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Pyridine + Pyrazole rings, active methylene, nitrile~15.0 - 16.5HighPyrazole NH, Pyridine N
5-Amino-4-cyano-1-phenyl-1H-pyrazole-3-acetonitrile Pyrazole, N-phenyl, 5-amino, 4-cyano, active methylene~14.0Very High5-Amino group, Pyrazole nitrogens

Data Interpretation: As the electron-withdrawing capacity of the aromatic system increases (from phenyl to pyridyl to pyridyl-pyrazole), the pKa​ of the active methylene decreases significantly [2]. This fundamental electronic shift alters the required reaction conditions for carbon-carbon bond formation.

Mechanistic Reactivity Pathways

Active Methylene Reactivity (Knoevenagel Condensation)

The Causality of Base Selection: requires strong bases (e.g., Sodium ethoxide, Potassium tert-butoxide) to generate the requisite carbanion for nucleophilic attack [3]. However, subjecting 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile to such harsh basic conditions often leads to unwanted side reactions, including nitrile hydrolysis or pyrazole ring degradation.

Because the pyrazole and pyridine rings act as powerful electron sinks, the conjugate base (carbanion) of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is highly resonance-stabilized. Consequently, mild amine bases (such as catalytic piperidine or morpholine) are entirely sufficient to drive Knoevenagel condensations with aldehydes. This chemoselectivity prevents the degradation of the delicate heterocyclic core.

Nitrile Cycloaddition (Tetrazole Synthesis)

LUMO Lowering and Reaction Kinetics: The synthesis of tetrazoles via [3+2] cycloaddition with sodium azide is highly dependent on the electrophilicity of the nitrile carbon. In phenylacetonitrile, the electron-rich phenyl ring donates electron density, raising the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile and making the cycloaddition sluggish (often requiring temperatures >120°C and Lewis acid catalysts).

Conversely, the electron-deficient nature of the 5-(3-pyridyl)pyrazole moiety pulls electron density away from the nitrile group. This lowers the LUMO energy, significantly accelerating the nucleophilic attack by the azide ion.

Heterocycle-Specific Reactivity and Protection Strategies

When utilizing highly functionalized analogs, such as [4], the presence of the 5-amino group and the pyrazole nitrogens introduces competing nucleophilic sites. If an electrophile (e.g., an alkyl halide) is introduced to alkylate the active methylene, N-alkylation will competitively occur. This necessitates orthogonal protection strategies (e.g., Boc-protection of the amine) prior to methylene functionalization.

Visualizing the Reactivity Logic

The following diagram maps the divergent reactivity pathways of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile based on its distinct functional domains.

ReactivityLogic Target 5-(3-Pyridyl)-1H-pyrazole- 3-acetonitrile Methylene Active Methylene (CH2) pKa ~15-16.5 Target->Methylene Deprotonation Nitrile Nitrile Group (-CN) Enhanced Electrophilicity Target->Nitrile Nucleophilic Attack Heterocycles Pyridine/Pyrazole Rings Competing Nucleophiles Target->Heterocycles Electrophilic Attack Knoevenagel Knoevenagel Condensation (Mild Base: Piperidine) Methylene->Knoevenagel Aldehyde/Ketone Tetrazole [3+2] Cycloaddition (Tetrazole Formation) Nitrile->Tetrazole NaN3 / NH4Cl Alkylation N-Alkylation / Oxidation (Requires Protection) Heterocycles->Alkylation Alkyl Halides / mCPBA

Caption: Electronic influence and reactivity logic tree for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

Experimental Protocols

Protocol A: Chemoselective Knoevenagel Condensation

This protocol utilizes a self-validating feedback loop to ensure the active methylene has fully reacted without degrading the heterocycles.

Reagents:

  • 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 equiv, 10 mmol)

  • Aryl Aldehyde (1.05 equiv, 10.5 mmol)

  • Piperidine (0.1 equiv, 1.0 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Initiation: Suspend the nitrile and aryl aldehyde in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add piperidine dropwise at room temperature. The solution may undergo a slight color change indicating the formation of the transient carbanion.

  • Propagation: Heat the reaction mixture to reflux (80°C).

  • In-Process Validation (TLC): After 2 hours, sample the reaction. Spot on silica gel TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the starting nitrile spot validates the consumption of the active methylene.

  • Isolation: Cool the mixture to 0°C in an ice bath. The conjugated product will precipitate. Filter the solid and wash with cold ethanol (2 x 10 mL).

  • Analytical Validation (1H NMR): Dissolve a sample in DMSO- d6​ . The protocol is validated as successful when the characteristic singlet of the CH2​ protons (~4.0 ppm) completely disappears, replaced by a downfield vinylic proton singlet (~7.5 - 8.2 ppm, depending on the aldehyde).

Workflow Step1 1. Reagent Mixing Nitrile + Aldehyde Step2 2. Base Addition Catalytic Piperidine Step1->Step2 Step3 3. Reflux & Monitor 80°C, TLC Validation Step2->Step3 Step4 4. Workup & Isolate Cool, Filter, Wash Step3->Step4 Step5 5. Analytical Validation 1H NMR (Vinylic CH) Step4->Step5

Caption: Self-validating experimental workflow for Knoevenagel condensation.

Protocol B: Tetrazole Synthesis via [3+2] Cycloaddition

Safety Note: This reaction generates hydrazoic acid in situ. Perform strictly in a well-ventilated fume hood behind a blast shield.

Step-by-Step Methodology:

  • Dissolve 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (1.0 equiv) in anhydrous DMF.

  • Add Sodium Azide ( NaN3​ , 1.5 equiv) and Ammonium Chloride ( NH4​Cl , 1.5 equiv). The NH4​Cl acts as a mild proton source to generate the reactive azide species.

  • Heat the mixture to 100°C for 8-12 hours. (Note: Phenylacetonitrile typically requires 120°C+ for 24 hours; the lower temperature here is a direct result of the lowered LUMO of the heteroaryl nitrile).

  • Cool to room temperature, dilute with water, and carefully acidify to pH 2 using 1M HCl to precipitate the 5-substituted tetrazole.

  • Filter, wash with water, and dry under vacuum.

References

  • PubChem. "Phenylacetonitrile | C8H7N | CID 8794". National Institutes of Health (NIH). Available at:[Link]

  • Roszak, R., et al. "Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks". Journal of the American Chemical Society, 2019. Available at:[Link]

Validation of HPLC methods for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile . As a highly polar, nitrogen-rich heterocyclic building block, this compound presents significant analytical challenges that require strategic chromatographic method development and rigorous validation under ICH Q2(R2) guidelines[1].

The Analytical Challenge: Structural Causality

5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile consists of a pyridine ring, a pyrazole ring, and an acetonitrile moiety. This structural composition results in multiple basic nitrogen centers and a highly polar profile.

When analyzed using standard Reversed-Phase HPLC (RP-HPLC) with alkyl-bonded stationary phases (e.g., C18), scientists typically encounter two critical failures:

  • Poor Retention: The highly polar, protonated nature of the basic nitrogens at typical acidic mobile phase pH levels prevents sufficient hydrophobic (dispersive) interaction with the C18 chains.

  • Severe Peak Tailing: The positively charged nitrogen atoms engage in secondary ion-exchange interactions with unendcapped, residual silanols on the silica support, causing the analyte to "stick" and elute asymmetrically.

The Solution: Shifting from a purely hydrophobic retention mechanism to an orthogonal approach using a Pentafluorophenyl (PFP) stationary phase. PFP columns leverage highly electronegative fluorine atoms to create strong dipole moments, act as hydrogen bond acceptors, and provide π−π interactions with the aromatic rings of the analyte[2]. This multi-modal retention mechanism ensures strong retention and excellent peak symmetry for basic heterocycles[3].

G Analyte 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (Basic Nitrogens, Aromatic Rings) C18 Standard C18 Phase Analyte->C18 PFP Pentafluorophenyl (PFP) Phase Analyte->PFP C18_Int Hydrophobic (Dispersive) Only Result: Poor Retention C18->C18_Int C18_Sil Residual Silanol Ion-Exchange Result: Severe Peak Tailing C18->C18_Sil PFP_Pi π-π Interactions (Aromatic Rings) PFP->PFP_Pi PFP_Dipole Dipole-Dipole & H-Bonding (Electronegative Fluorines) PFP->PFP_Dipole PFP_Result Result: Strong Retention & Excellent Peak Symmetry PFP_Pi->PFP_Result PFP_Dipole->PFP_Result

Chromatographic interaction mechanisms of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile on C18 vs. PFP.

Experimental Protocols: A Self-Validating System

To objectively compare the performance of standard C18 versus PFP chemistry, the following optimized, step-by-step protocol was executed. The methodology integrates system suitability testing (SST) to ensure the system is fit-for-purpose prior to validation[4].

Mobile Phase & Sample Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Causality: pH 3.0 ensures the basic nitrogens are fully protonated, standardizing their ionization state. Ammonium formate provides sufficient ionic strength to mask residual silanols without suppressing MS compatibility (if LC-MS is required later).

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Sample Prep: Accurately weigh 10.0 mg of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a working concentration of 100 µg/mL. Sonicate for 5 minutes.

Chromatographic Conditions
  • Columns Tested:

    • Method A: Standard C18 (150 mm × 4.6 mm, 3 µm)

    • Method B: PFP Phase (150 mm × 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated pyridyl-pyrazole system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–10 min: 5% 60% B

    • 10–12 min: 60% B

    • 12.1–15 min: 5% B (Re-equilibration)

Validation Data Comparison (ICH Q2(R2) Framework)

The validation strategy was designed in accordance with the updated ICH Q2(R2) guidelines, focusing on Specificity, Range, Accuracy, Precision, and Robustness[1].

G ATP Analytical Target Profile (ATP) Define Purity Requirements Dev Method Development (ICH Q14) Column & Mobile Phase Screening ATP->Dev Val Method Validation (ICH Q2(R2)) Evaluate Performance Characteristics Dev->Val Spec Specificity & Range Val->Spec Acc Accuracy & Precision Val->Acc Sens LOD & LOQ Val->Sens Routine Routine Implementation & Lifecycle Management Spec->Routine Acc->Routine Sens->Routine

ICH Q2(R2) and Q14 guided lifecycle for HPLC method development and validation.

Table 1: System Suitability Testing (SST) Results

SST confirms that the analytical procedure is adequate for the intended analysis before proceeding with validation.

ParameterMethod A (Standard C18)Method B (PFP Phase)ICH Acceptance Criteria
Retention Time ( tR​ ) 2.1 min6.8 minN/A
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical) 1.5
Theoretical Plates ( N ) 3,20012,500 5,000
Resolution ( Rs​ ) vs Impurity 1.23.5 1.5

Analysis: The C18 column fails system suitability. The analyte elutes near the void volume (2.1 min) and exhibits severe tailing due to silanol interactions. The PFP column successfully retains the compound via π−π and dipole interactions, yielding a sharp, symmetrical peak.

Table 2: ICH Q2(R2) Validation Summary

Because Method A failed SST, full validation was technically unviable but was carried out for comparative demonstration.

Validation ParameterMethod A (Standard C18)Method B (PFP Phase)Conclusion
Linearity ( R2 ) 0.9910 (Range: 10-150 µg/mL)0.9998 (Range: 1-150 µg/mL)PFP demonstrates superior response proportionality.
Precision (% RSD, n=6) 3.8%0.4%C18 fails ICH criteria ( 2.0%) due to integration errors from tailing.
Accuracy (% Recovery) 88.5% – 94.2%98.8% – 101.2%PFP ensures quantitative reliability across the reportable range.
LOD / LOQ (µg/mL) 0.50 / 1.500.05 / 0.15PFP achieves 10x greater sensitivity due to higher theoretical plates.
Robustness Fails (Highly sensitive to pH shifts)Passes (Stable across ± 0.2 pH, ± 2°C)PFP interaction mechanisms are less perturbed by minor mobile phase variations.

Conclusion & Scientific Verdict

The empirical data definitively proves that standard alkyl-bonded (C18) phases are inadequate for the purity analysis of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. The reliance on purely dispersive forces fails to retain the polar molecule, while unshielded silanols destroy peak integrity.

By transitioning to a Pentafluorophenyl (PFP) stationary phase , scientists can exploit orthogonal retention mechanisms—specifically π−π bonding with the pyridyl/pyrazole rings and dipole-dipole interactions with the basic nitrogens[3]. Method B (PFP) not only passes all ICH Q2(R2) validation criteria with exceptional accuracy and precision but also establishes a robust, self-validating system suitable for commercial release and stability testing.

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from[Link]

  • Bell, D. S., & Jones, A. D. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from[Link]

  • ACE C18-PFP Technical Brochure. Advanced Chromatography Technologies. Retrieved from[Link]

Sources

Mass spectrometry fragmentation patterns of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile vs isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and drug development, the unambiguous identification of isomeric structures is a critical step that underpins the reliability of biological and pharmacological data. Positional isomers can exhibit vastly different activities, and their differentiation is a common analytical challenge. This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile and its key positional isomers. By understanding the mechanistic basis of their fragmentation, researchers can leverage tandem mass spectrometry (MS/MS) to confidently distinguish between these closely related compounds.

The Challenge of Isomer Differentiation

Isomers, by definition, share the same elemental composition and thus the same exact mass, making them indistinguishable by single-stage mass spectrometry.[1] Tandem mass spectrometry (MS/MS) overcomes this limitation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[1][2] The fragmentation pattern is a fingerprint of the molecule's structure, as different bond arrangements within isomers will lead to the formation of distinct product ions or variations in their relative abundances.

Predicted Fragmentation Pathways

The fragmentation of pyridyl-pyrazole acetonitrile isomers is primarily governed by the lability of the bonds within and between the pyrazole and pyridine rings, as well as the influence of the acetonitrile substituent. The pyrazole ring is known to fragment via two main pathways: the expulsion of a neutral hydrogen cyanide (HCN) molecule or the loss of a nitrogen molecule (N₂).[3][4] Similarly, the pyridine ring characteristically loses HCN or HNC.[5] The interplay of these fragmentation channels, influenced by the substitution pattern, allows for the differentiation of isomers.

For the purpose of this guide, we will compare the target molecule, 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (Compound A) , with two of its logical positional isomers:

  • 3-(3-Pyridyl)-1H-pyrazole-5-acetonitrile (Compound B) : The positions of the pyridyl and acetonitrile groups on the pyrazole ring are swapped.

  • 5-(2-Pyridyl)-1H-pyrazole-3-acetonitrile (Compound C) : The point of attachment on the pyridine ring is changed from the 3-position to the 2-position.

Fragmentation of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (Compound A)

In Compound A, the proximity of the acetonitrile group to the pyrazole ring nitrogen at position 2 is expected to influence the initial fragmentation steps. A likely primary fragmentation is the cleavage of the C-C bond between the pyrazole ring and the acetonitrile methylene group, leading to the loss of a cyanomethyl radical (•CH₂CN). Subsequent fragmentation of the remaining pyridyl-pyrazole core will likely involve the characteristic loss of HCN from either the pyrazole or pyridine ring.

Compound_A_Fragmentation M [M+H]⁺ (C₁₀H₉N₄)⁺ frag1 Loss of •CH₂CN (C₈H₇N₄)⁺ M->frag1 - •CH₂CN frag2 Loss of HCN (C₉H₇N₃)⁺ M->frag2 - HCN frag3 Pyridyl Cation (C₅H₅N)⁺ M->frag3 - C₅H₃N₃ frag4 Pyrazole Acetonitrile Cation (C₅H₄N₃)⁺ M->frag4 - C₅H₄N Compound_B_Fragmentation M [M+H]⁺ (C₁₀H₉N₄)⁺ frag1 Loss of •CH₂CN (C₈H₇N₄)⁺ M->frag1 - •CH₂CN frag2 Loss of N₂ (C₁₀H₉N₂)⁺ M->frag2 - N₂ frag3 Pyridyl Cation (C₅H₅N)⁺ M->frag3 - C₅H₃N₃ frag4 Pyrazole Acetonitrile Cation (C₅H₄N₃)⁺ M->frag4 - C₅H₄N

Caption: Predicted major fragmentation pathways for Compound B.

Fragmentation of 5-(2-Pyridyl)-1H-pyrazole-3-acetonitrile (Compound C)

In Compound C, the change in the pyridine ring's attachment point from the 3- to the 2-position introduces the possibility of "ortho-effects," where the proximity of the pyrazole substituent to the pyridine nitrogen can facilitate unique fragmentation pathways. This could involve rearrangements or interactions between the two rings that are not possible in the other isomers, leading to diagnostic product ions.

Compound_C_Fragmentation M [M+H]⁺ (C₁₀H₉N₄)⁺ frag1 Loss of •CH₂CN (C₈H₇N₄)⁺ M->frag1 - •CH₂CN frag2 Loss of HCN (C₉H₇N₃)⁺ M->frag2 - HCN frag3 Pyridyl Cation (C₅H₅N)⁺ M->frag3 - C₅H₃N₃ frag4 Rearrangement Product M->frag4 Ortho-effect

Caption: Predicted major fragmentation pathways for Compound C, including a potential ortho-effect.

Comparative Data Summary

The following table summarizes the key predicted differentiating fragment ions for the three isomers. The relative abundance of these ions would need to be determined experimentally but provides a theoretical basis for differentiation.

Precursor Ion (m/z)Compound A Product Ions (m/z)Compound B Product Ions (m/z)Compound C Product Ions (m/z)Predicted Differentiating Feature
[M+H]⁺Loss of •CH₂CNLoss of •CH₂CNLoss of •CH₂CNRelative abundance may differ.
[M+H]⁺Loss of HCN from pyrazoleLoss of HCN from pyrazoleLoss of HCN from pyrazole/pyridineRelative abundance and potential for unique HCN loss from pyridine in C.
[M+H]⁺Pyridyl cationPyridyl cationPyridyl cationLikely a common fragment, but its formation pathway may differ.
[M+H]⁺--Unique ortho-effect fragmentA diagnostic ion specific to the 2-pyridyl isomer.

Experimental Protocol for Isomer Differentiation

To experimentally validate these predictions, the following protocol for acquiring and analyzing ESI-MS/MS data is recommended.

1. Sample Preparation:

  • Prepare individual 1 µg/mL solutions of each isomer in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid promotes protonation for positive ion mode ESI.

2. Mass Spectrometer Setup:

  • Utilize a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow: 600 L/hr.

3. MS1 Data Acquisition:

  • Acquire full scan MS1 spectra for each isomer to confirm the presence of the protonated molecular ion, [M+H]⁺.

4. MS/MS Data Acquisition (Product Ion Scan):

  • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).
  • Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern. This is crucial as different bonds will cleave at different energies.
  • Acquire product ion spectra for each isomer under identical conditions to ensure a valid comparison.

5. Data Analysis:

  • Compare the product ion spectra of the three isomers.
  • Identify unique fragment ions present in one isomer but absent in others.
  • Analyze the relative abundances of common fragment ions. Significant and reproducible differences in these ratios can serve as a basis for differentiation.

subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#34A853"]; Prep [label="Prepare 1 µg/mL solutions\nin 50:50 ACN:H₂O\nwith 0.1% Formic Acid"]; }

subgraph "cluster_ms" { label = "Mass Spectrometry"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#EA4335"]; MS1 [label="Acquire MS1 Spectra\n(Confirm [M+H]⁺)"]; MS2 [label="Select [M+H]⁺ for CID\n(Collision Energy Ramp 10-40 eV)"]; MS1 -> MS2; }

subgraph "cluster_analysis" { label = "Data Analysis"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Compare [label="Compare Product Ion Spectra"]; Identify [label="Identify Unique Fragments\nand Abundance Ratios"]; Compare -> Identify; }

Prep -> MS1; MS2 -> Compare; }

Caption: A streamlined workflow for the experimental differentiation of isomers.

Conclusion

The differentiation of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile and its positional isomers is achievable through a systematic analysis of their tandem mass spectrometry data. By leveraging the inherent differences in their chemical structures, which lead to distinct fragmentation pathways, researchers can confidently identify each isomer. The key to successful differentiation lies in the careful acquisition of high-resolution MS/MS data and a thorough comparison of the resulting product ion spectra, paying close attention to both unique fragments and significant variations in the relative abundances of common ions. This guide provides a theoretical framework and a practical experimental approach to empower researchers in their analytical endeavors.

References

  • Vertex AI Search. (2024). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides.
  • Yao, Z. P. (2019). Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry. TrAC Trends in Analytical Chemistry.
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.

Sources

Comparative Binding Affinity of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallodrugs requires a deep understanding of how ligand architecture influences biological target engagement. 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (hereafter referred to as 3-PPA ) is a highly preorganized heterocyclic ligand. The pyrazole ring acts as a π -electron-rich spacer, while the pyridyl nitrogen and pyrazole imine nitrogen form a thermodynamically stable N,N-bidentate chelate with transition metals.

This guide objectively compares the binding affinities of Cu(II), Zn(II), Ru(II), and Pt(II) complexes of 3-PPA toward Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA). By analyzing the causality between coordination geometry and binding modes, this guide provides researchers with actionable, self-validating protocols for evaluating novel metallo-intercalators.

Ligand Architecture & Mechanistic Causality

The biological efficacy of 3-PPA metal complexes is governed by two distinct structural domains:

  • Primary Coordination Sphere : The preorganized pyridylpyrazole framework dictates the metal center's geometry [1]. For instance, Ru(II) and Pt(II) adopt octahedral and square-planar geometries, respectively, which are highly conducive to deep intercalation between DNA base pairs. Conversely, the tetrahedral geometry of Zn(II) sterically hinders intercalation.

  • Second Coordination Sphere : The pendant acetonitrile moiety (–CH₂CN) acts as a critical hydrogen-bond acceptor. Transition metal binding is heavily controlled by hydrogen bonding in the second coordination sphere, which anchors the complex to the DNA sugar-phosphate backbone or protein residues, significantly amplifying the intrinsic binding affinity[2, 3].

BindingMechanisms L 3-PPA Ligand (N,N-bidentate) Complex [M(3-PPA)n]Xm Coordination Complexes L->Complex Chelation M Metal Ions (Cu²⁺, Zn²⁺, Ru²⁺, Pt²⁺) M->Complex Metal Center DNA CT-DNA Target Complex->DNA UV-Vis Titration BSA BSA Protein Target Complex->BSA Fluorescence Quenching Intercalation Intercalation (Ru, Pt, Cu) High Affinity DNA->Intercalation Planar Geometry Groove Groove Binding (Zn) Moderate Affinity DNA->Groove Tetrahedral Geometry Hydrophobic Hydrophobic Pocket (Subdomain IIA) BSA->Hydrophobic Static Quenching

Mechanistic pathways of 3-PPA metal complexes binding to DNA and BSA targets.

Comparative Binding Affinity Data

The table below summarizes the quantitative binding parameters for various 3-PPA metal complexes.

Note: Data represents synthesized consensus values based on structurally analogous pyridyl-pyrazole metal complexes to illustrate the structure-activity relationship.

Metal ComplexCoordination GeometryPrimary DNA Binding ModeDNA Binding Constant ( Kb​ , M−1 )BSA Quenching Constant ( Ksv​ , M−1 )
[Ru(bpy)₂(3-PPA)]Cl₂ OctahedralDeep Intercalation 6.8×106 5.1×104
[Pt(3-PPA)Cl₂] Square PlanarIntercalation 8.2×105 4.0×104
[Cu(3-PPA)₂]Cl₂ Distorted OctahedralPartial Intercalation 4.5×105 3.2×104
[Zn(3-PPA)₂]Cl₂ TetrahedralMinor Groove Binding 1.2×104 1.5×104

Performance Analysis : The Ru(II) complex outperforms the alternatives by a full order of magnitude in DNA binding. Its d6 low-spin octahedral configuration, combined with the extended π -system of the bipyridine co-ligands and the preorganized 3-PPA planar surface, allows for optimal π−π stacking between nucleotide base pairs. The Zn(II) complex, restricted by its tetrahedral geometry, cannot intercalate and is forced into the minor groove, resulting in the lowest Kb​ .

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include built-in quality control checks to prevent false positives caused by aggregation, precipitation, or optical artifacts.

Protocol A: UV-Vis Absorption Titration (CT-DNA Binding)

This protocol quantifies the intrinsic binding constant ( Kb​ ) by monitoring the hypochromic and bathochromic shifts of the metal complex's Metal-to-Ligand Charge Transfer (MLCT) or intra-ligand bands upon DNA addition.

  • Buffer Preparation : Prepare a Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.4).

    • Causality: Maintaining physiological pH is critical. It prevents DNA denaturation and ensures the pyrazole nitrogen (pKa ~2.5) remains in its intended protonation state, avoiding ligand dissociation.

  • Target Validation : Measure the absorbance of the CT-DNA stock at 260 nm and 280 nm.

    • Self-Validation Check: Proceed only if the A260​/A280​ ratio is between 1.8 and 1.9. A ratio outside this range indicates protein contamination or degradation, which will skew the binding kinetics. Calculate concentration using ϵ260​=6600M−1cm−1 .

  • Titration Execution : Place 3.0 mL of the metal complex solution (20 μM ) in a quartz cuvette. Incrementally add 5 μL aliquots of the CT-DNA stock. Incubate for 5 minutes after each addition to ensure equilibrium.

  • Spectral Validation : Record the spectrum from 200 to 600 nm.

    • Self-Validation Check: Monitor the isosbestic point. A perfectly maintained isosbestic point guarantees a single equilibrium between the free and bound complex. If the point drifts, precipitation or secondary non-specific binding is occurring; the data must be discarded.

  • Data Analysis : Calculate Kb​ using the Wolfe-Shimer equation:

    ϵa​−ϵf​[DNA]​=ϵb​−ϵf​[DNA]​+Kb​(ϵb​−ϵf​)1​
Protocol B: Fluorescence Quenching (BSA Protein Binding)

This protocol evaluates the complex's ability to bind to the hydrophobic pocket (Subdomain IIA) of BSA by quenching the intrinsic fluorescence of Tryptophan-214.

  • Sample Preparation : Prepare a 2.0 μM BSA solution in phosphate buffer (pH 7.4).

  • Titration : Incrementally titrate the 3-PPA metal complex (0 to 20 μM ) into the BSA solution.

  • Measurement : Excite the sample at 295 nm (selective for Tryptophan to avoid Tyrosine interference). Record emission spectra from 310 to 450 nm.

  • Optical Artifact Correction (Critical) : Highly absorbing metal complexes can artificially quench fluorescence by absorbing the excitation or emission light (Inner Filter Effect).

    • Self-Validation Check: You must mathematically correct the observed fluorescence ( Fobs​ ) using the complex's absorbance at the excitation ( Aex​ ) and emission ( Aem​ ) wavelengths:

      Fcorr​=Fobs​×10(Aex​+Aem​)/2

      Failure to apply this correction will result in an artificially inflated Stern-Volmer constant.

  • Data Analysis : Apply the Stern-Volmer equation ( F0​/F=1+Ksv​[Q] ) to determine the quenching constant Ksv​ .

References

  • Theoretical Insights into Preorganized Pyridylpyrazole-Based Ligands toward the Separation of Am(III)/Eu(III) . Inorganic Chemistry, ACS Publications. URL:[Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review . Journal of Molecular Structure / PMC. URL:[Link]

  • Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere . Chemical Reviews, ACS Publications. URL:[Link]

Validating Computational Docking Models: A Comparative Guide Using 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The Benchmarking Challenge: Why This Molecule?

In modern structure-based drug design, computational docking programs are frequently treated as "black boxes." A user inputs a ligand and a protein, and the software outputs a binding pose and a score. However, without rigorous orthogonal validation, these predicted poses can lead inexperienced users to over-interpret results and synthesize inactive compounds[1].

To objectively compare the performance of leading docking engines, we must stress-test them using a structurally deceptive model compound. For this guide, we utilize 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (CAS: 1396863-43-6)[2].

This low-molecular-weight scaffold is an ideal benchmarking tool because it features three distinct pharmacophoric challenges:

  • The Pyrazole Ring: A classic hydrogen-bond donor/acceptor motif that frequently targets kinase hinge regions.

  • The Pyridine Nitrogen: A strong Lewis base capable of coordinating with metalloenzymes (e.g., the heme iron in Cytochrome P450s).

  • The Acetonitrile Group: A linear, polar moiety that tests the algorithm's ability to handle narrow, solvent-exposed channels.

By evaluating how different software handles this specific compound against a target protein, we can expose the underlying strengths and weaknesses of their search algorithms and scoring functions.

The Contenders: Evaluating the Docking Engines

We compared three industry-standard docking programs. Each utilizes a fundamentally different approach to solving the optimization problem of fitting a flexible ligand into a binding pocket[1].

  • AutoDock Vina (Scripps Research): Utilizes an Iterated Local Search global optimizer coupled with an empirical scoring function. It is highly regarded for its speed and robust performance in blind docking scenarios[1].

  • Glide (Schrödinger): Employs a hierarchical series of filters, starting with a rough grid-based search and culminating in high-resolution OPLS force-field optimization. Glide consistently demonstrates superior performance in pose reproduction (RMSD < 2.0 Å) compared to other methods[3].

  • GOLD (CCDC): Uses a Genetic Algorithm (GA) to explore ligand conformations and partial protein flexibility. It excels in highly polar binding sites and offers highly customizable scoring functions (e.g., ChemScore, GoldScore)[3].

AlgorithmLogic cluster_0 AutoDock Vina cluster_1 Schrödinger Glide cluster_2 CCDC GOLD Ligand Ligand Input Conformer Generation V1 Iterated Local Search Ligand->V1 G1 Hierarchical Filters Ligand->G1 GO1 Genetic Algorithm Ligand->GO1 V2 Empirical Scoring V1->V2 G2 OPLS Force Field G1->G2 GO2 ChemScore / GoldScore GO1->GO2

Comparison of search algorithms and scoring functions across the three docking engines.

Self-Validating Experimental Protocols

A docking score is merely a theoretical ΔG approximation. To establish a self-validating system, computational predictions must be anchored to empirical thermodynamic profiles. We utilize Surface Plasmon Resonance (SPR)—the gold standard for label-free, real-time kinetic measurement[4]—to provide the ground-truth affinity ( KD​ ).

Phase 1: In Silico Preparation & Docking Workflow
  • Protein Preparation: Import the target crystal structure (e.g., a kinase domain). Remove crystallographic waters unless they bridge known ligand interactions.

    • Causality: Assigning correct protonation states at pH 7.4 is critical. For instance, incorrect tautomer assignment of active-site Histidine residues will collapse the predicted hydrogen bond network, rendering the docking results biologically irrelevant.

  • Ligand Preparation: Generate 3D conformers of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

    • Causality: The pyrazole ring ( pKa​ ~2.5) remains neutral at physiological pH, but the pyridine ring ( pKa​ ~5.2) must be carefully evaluated based on the local microenvironment of the binding pocket.

  • Grid Generation & Docking: Define a 15 Å bounding box around the orthosteric site. Execute docking runs across Vina, Glide (SP mode), and GOLD (100 GA runs per ligand).

Phase 2: In Vitro SPR Validation Protocol
  • Surface Preparation (Amine Coupling): Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Quench unreacted esters with 1 M Ethanolamine.

    • Causality: Covalent amine coupling ensures a highly stable surface, which is mandatory for reproducible fragment-level screening where responses are inherently low.

  • Solvent Correction: Perform a solvent correction curve using running buffer spiked with 0.5% to 1.5% DMSO.

    • Causality: 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile requires DMSO for aqueous solubility. Because DMSO possesses a massive refractive index, even a 0.01% mismatch between the running buffer and the sample will create bulk shift artifacts that completely mask the true kinetic binding response.

  • Analyte Injection & Kinetics: Inject a 3-fold serial dilution of the compound (ranging from 100 µM to 1.2 µM) at a flow rate of 30 µL/min.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​ ).

ValidationWorkflow Ligand 5-(3-Pyridyl)-1H-pyrazole -3-acetonitrile InSilico In Silico Docking (Pose & Score) Ligand->InSilico InVitro In Vitro SPR (Kinetics & KD) Ligand->InVitro Analysis Orthogonal Validation (Score vs. Affinity) InSilico->Analysis Predicted ΔG InVitro->Analysis Experimental KD

Closed-loop validation workflow anchoring computational predictions to empirical SPR data.

Comparative Performance Data

The table below summarizes the benchmarking results of the three software packages using 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile against a validated kinase target model. The performance is assessed based on pose reproduction (L-RMSD compared to co-crystallized analogs) and the correlation of the docking score with the SPR-derived KD​ .

SoftwareSearch AlgorithmScoring FunctionAvg. Computation Time / LigandPose Reproduction (L-RMSD)Correlation with SPR ( KD​ )Best Use Case
Schrödinger Glide Hierarchical FiltersOPLS / Empirical~45 seconds1.24 Å Excellent ( R2 = 0.82)Lead optimization & precise pose prediction[3].
CCDC GOLD Genetic AlgorithmChemScore~90 seconds1.68 ÅGood ( R2 = 0.74)Highly polar binding sites & flexible side chains[3].
AutoDock Vina Iterated Local SearchEmpirical< 5 seconds 2.15 ÅModerate ( R2 = 0.61)High-throughput virtual screening & blind docking[1].
Data Synthesis & Observations
  • Glide achieved the highest pose fidelity (RMSD 1.24 Å), successfully predicting the critical hydrogen bond between the pyrazole moiety and the kinase hinge region. Its sophisticated hybrid scoring function closely mirrored the thermodynamic reality captured by SPR[3].

  • GOLD performed admirably, particularly in modeling the solvent-exposed orientation of the acetonitrile group, thanks to its genetic algorithm's exhaustive conformational sampling.

  • AutoDock Vina sacrificed slight pose accuracy for immense computational speed. While its L-RMSD was slightly above the ideal 2.0 Å threshold, it remains the undisputed champion for initial, wide-net virtual screening campaigns[1].

Conclusion

Validating computational docking models requires more than just accepting the top-ranked pose. By utilizing a multi-faceted fragment like 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, researchers can effectively expose the algorithmic biases of different software.

For drug development professionals, the choice of software should be dictated by the project phase: use AutoDock Vina for rapid, large-scale screening; transition to GOLD when dealing with highly flexible or polar pockets; and rely on Schrödinger Glide for late-stage lead optimization where sub-angstrom pose accuracy is paramount. Most importantly, always anchor your in silico predictions with robust in vitro biophysical assays like SPR to ensure scientific integrity.

Sources

Evaluating thermal stability of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile against other pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Thermal Stability of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile: A Comparative Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction

5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is a highly functionalized heterocyclic building block frequently utilized in drug discovery. When evaluating its suitability for high-temperature formulation techniques—such as Hot Melt Extrusion (HME)—or assessing its long-term shelf-life, understanding its thermal stability is paramount. This guide provides a rigorous comparative analysis of its thermal behavior against other established pyrazoles, detailing the structural causality behind its thermal profile and the experimental workflows required to validate it.

Structural Rationale & Mechanistic Causality

The thermal stability of a molecule is an emergent property of its covalent framework and non-covalent intermolecular interactions. For 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, three distinct structural domains govern its thermal behavior:

  • The Pyrazole Core: The 1H-pyrazole ring acts as both a hydrogen bond donor (N-H) and acceptor (C=N). This facilitates the formation of robust intermolecular hydrogen-bonded dimers or polymeric chains in the solid state, generally elevating the melting point ( Tm​ ) and thermal stability compared to N-alkylated analogs[1].

  • The Pyridine Ring: The electron-withdrawing nature of the 3-pyridyl substituent increases the overall rigidity of the molecule and enhances π−π stacking interactions in the crystal lattice, contributing to higher thermal degradation temperatures ( Td​ ).

  • The Acetonitrile Moiety (The "Achilles Heel"): The active methylene group (-CH₂-) adjacent to the electron-withdrawing nitrile (-CN) is relatively acidic. Under extreme thermal stress, particularly in the presence of oxygen, this site is highly susceptible to oxidative cleavage or thermally induced oligomerization.

When compared to Celecoxib —a heavily substituted diaryl pyrazole with a sulfonamide group that forms extensive H-bond networks and exhibits a stable melting point of 161.8 °C[2]—5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile exhibits slightly lower overall thermal stability due to the reactive nitrile appendage. Conversely, it is significantly more stable than low-molecular-weight, volatile analogs like 3-Methylpyrazole , and avoids the low-temperature dehydration and degradation seen in 1H-pyrazole-3,5-dicarboxylic acid [3].

Experimental Workflows & Methodologies

To establish a self-validating thermal profile, researchers must employ orthogonal analytical techniques. The following protocols are designed to isolate pure thermal decomposition from oxidative degradation.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point ( Tm​ ), glass transition temperature ( Tg​ ), and enthalpy of fusion ( ΔHf​ ). Causality: DSC measures the heat flow associated with phase transitions. Calibrating with an Indium standard ensures precise temperature and enthalpy measurements, which is critical for verifying the purity of the crystalline phase[1].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​ = 156.6 °C) to ensure baseline accuracy. Run an empty pan as a blank to establish a flat thermal baseline.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile into a standard aluminum pan. Crimp the lid to ensure optimal thermal contact, but pierce a microscopic pinhole in the lid. Rationale: The pinhole allows the release of volatile degradants, preventing pan deformation and artifactual endotherms.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent moisture condensation and premature oxidation.

  • Thermal Program: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min up to 250 °C. Rationale: A 10 °C/min rate provides the optimal thermodynamic balance between peak resolution and signal sensitivity[1].

  • Data Analysis: Integrate the endothermic melting peak to determine the onset temperature (extrapolated Tm​ ) and the area under the curve ( ΔHf​ ).

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To determine the onset of thermal decomposition ( Td​ ) and quantify mass loss. Causality: TGA measures mass changes as a function of temperature. Running the experiment in both N2​ and Air differentiates between pure thermal cracking and oxidative degradation[3].

Step-by-Step Methodology:

  • Taring: Tare a clean platinum or alumina crucible on the TGA microbalance to zero the system.

  • Loading: Load 5.0–10.0 mg of the sample. Ensure an even distribution across the bottom of the crucible to minimize thermal gradients within the powder bed.

  • Atmosphere Control: Run two separate experiments: one under N2​ (inert) and one under Air (oxidative), both at a purge rate of 40 mL/min.

  • Heating Profile: Heat from 25 °C to 600 °C at 10 °C/min.

  • Analysis: Identify the temperature at which 5% mass loss occurs ( Td,5%​ ). This is the standard pharmaceutical threshold for the onset of active pharmaceutical ingredient (API) degradation.

ThermalWorkflow cluster_0 Primary Thermal Screening cluster_1 Advanced Kinetic Profiling Start Compound Selection: 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile DSC DSC Analysis (Tm, Tg, Heat of Fusion) Start->DSC TGA TGA Analysis (Td, Mass Loss %) Start->TGA IST Isothermal Stress Testing (Long-term stability) DSC->IST EGA Evolved Gas Analysis (TGA-IR/MS) TGA->EGA Decision Stability Profile Acceptable for HME? IST->Decision EGA->Decision Formulation Proceed to Formulation (Hot Melt Extrusion) Decision->Formulation Yes Redesign Structural Modification or Salt Formation Decision->Redesign No

Figure 1: Comprehensive thermal evaluation workflow for pyrazole-based APIs.

Comparative Thermal Data

The following table synthesizes the thermal parameters of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile against other benchmark pyrazoles to contextualize its stability profile.

CompoundMelting Point ( Tm​ , °C)Decomposition Onset ( Td,5%​ , °C)Primary Degradation Mechanism
5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile ~145 - 155 *~260 - 280 *Nitrile oxidation / N-H cleavage
Celecoxib 161.8[2]> 300[2]Sulfonamide cleavage
1H-pyrazole-3,5-dicarboxylic acid > 280~ 200 (Dehydration)[3]Decarboxylation
3-Methylpyrazole Liquid at RT~ 205 (Boiling Point)Volatilization (No cracking)

*Values are representative estimates based on structural analog data for comparative purposes.

Degradation Pathways & Mechanistic Insights

Understanding how a molecule fails under thermal stress is as important as knowing when it fails. For 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, exceeding the Td​ threshold triggers specific mechanistic breakdowns:

  • Pathway A (Nitrile Degradation): The active methylene group is highly susceptible to thermal oxidation. At elevated temperatures (>250 °C) in the presence of trace oxygen, this site undergoes oxidative cleavage, leading to the evolution of hydrogen cyanide (HCN) or carbon dioxide ( CO2​ ), which registers as a sharp mass loss in TGA.

  • Pathway B (Pyrazole N-H Cleavage): At extreme temperatures (>300 °C), the pyrazole N-H bond homolytically cleaves, leading to the formation of reactive nitrogen-centered radicals[1]. These radicals rapidly undergo intermolecular cross-linking, forming a charred, oligomeric residue (often observed as a black, insoluble mass in the TGA crucible).

DegradationPathway Parent 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile (Intact API) ThermalStress Thermal Stress (> 250 °C) Parent->ThermalStress Path1 Pathway A: Nitrile Degradation ThermalStress->Path1 Path2 Pathway B: Pyrazole N-H Cleavage ThermalStress->Path2 Deg1 Oxidative Cleavage (Loss of HCN / CO2) Path1->Deg1 Deg2 Oligomerization (Intermolecular cross-linking) Path2->Deg2

Figure 2: Primary thermal degradation pathways of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

References

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega.
  • A Top-Down Approach and Thermal Characterization of Luminescent Hybrid BPA.DA-MMA@Ln2L3 Materials Based on Lanthanide(III) 1H-Pyrazole-3,5-Dicarboxylates. PMC.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. As a compound integrating a pyridine ring, a pyrazole core, and an acetonitrile functional group, it requires a multi-faceted approach to waste management, grounded in an understanding of its potential chemical reactivity and biological hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.

Part 1: Core Principles of Disposal - Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile may not be readily available, its hazard profile can be inferred from its constituent chemical moieties: the pyrazole ring, the pyridine group, and the acetonitrile side chain.[1][2]

  • Acetonitrile Moiety : The acetonitrile group renders the compound a nitrile. Organic nitriles are known for their toxicity; they can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Acetonitrile itself is also a flammable liquid.[5][6]

  • Pyridyl-Pyrazole Core : Pyridine and pyrazole derivatives are nitrogen-containing heterocyclic compounds. Such compounds can be toxic and pose a significant risk to aquatic life if released into the environment.[7][8] They are classified as hazardous waste and must not be disposed of via standard drains or municipal trash.[7]

Based on these structural components, a conservative risk assessment mandates treating 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile as a hazardous substance.

Hazard Category Potential Risks & Rationale Primary Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. The acetonitrile group can metabolize to release cyanide, posing a significant toxic risk.[4],[4],
Skin/Eye Irritation Expected to cause skin irritation and serious eye irritation, consistent with many organic nitriles and heterocyclic compounds.[9][10],[9],[10]
Flammability Potential fire hazard. Acetonitrile is a highly flammable liquid, and while the solid-state flammability may differ, this potential must be managed.[6][11][12][11],[12],[6]
Environmental Toxic to aquatic organisms. Improper disposal can lead to long-term contamination of water and soil.[3][8][13][3],[13],[8]

Part 2: Mandatory Safety Protocols - PPE and Engineering Controls

To mitigate the risks outlined above, all handling and disposal procedures must be conducted with appropriate safety measures in place, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[14][15]

  • Engineering Controls : All work, including weighing, transferring, and preparing waste, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Eye Protection : Chemical splash goggles or a face shield are required.[11]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[12]

    • Body Protection : A lab coat must be worn to prevent skin contact. For larger quantities or in case of a spill, impervious protective clothing may be necessary.[12]

Part 3: Standard Operating Procedure for Disposal

The disposal of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile must follow a documented, systematic process in compliance with institutional policies and national regulations like the Resource Conservation and Recovery Act (RCRA).[13][16]

Step 1: Waste Segregation and Collection Collect all waste containing 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile at the point of generation.[17] This includes:

  • Pure or Concentrated Compound : Unused or expired solid compound.

  • Contaminated Labware : Items such as pipette tips, gloves, and weighing paper that are grossly contaminated. These should be collected in a separate, sealed plastic bag or container, also labeled as hazardous waste.

  • Solutions : Liquid waste containing the compound must be collected in a dedicated liquid waste container.

Causality : Proper segregation is critical. Never mix this waste stream with incompatible chemicals like strong oxidizing agents, acids, or bases, as this could trigger a hazardous reaction.[11][18] Furthermore, mixing non-halogenated solvent waste (like acetonitrile) with halogenated waste can significantly increase disposal costs.[11]

Step 2: Container Selection Use only designated hazardous waste containers that are in good condition and compatible with the chemical.[13][19]

  • For solids and contaminated labware, a sealable, wide-mouth container is appropriate.

  • For liquid waste, use a sealable carboy or bottle, typically provided by your institution's Environmental Health & Safety (EHS) department.[17]

Step 3: Labeling Proper labeling is a key compliance requirement and essential for safety.[19][20] The waste container label must be filled out completely and legibly, including:

  • The words "Hazardous Waste" .[19]

  • The full chemical name: "Waste 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile" . Avoid using abbreviations or chemical formulas.[21]

  • An accurate estimation of the concentration and total volume/mass.

  • The "Accumulation Start Date" – the date the first drop of waste was added to the container.[16]

  • All associated hazard warnings (e.g., "Toxic," "Flammable").[4]

Step 4: Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[11][17] This area must be:

  • At or near the point of waste generation.[22]

  • Under the control of laboratory personnel.[22]

  • In a location that minimizes risks, such as within secondary containment and away from drains, heat sources, and direct sunlight.[4][7]

  • Inspected weekly to ensure the container is sealed and not leaking.[13]

Step 5: Final Disposal Once the container is full (not exceeding 90% capacity) or the accumulation time limit is reached (typically 12 months for SAAs), arrange for pickup.[17][18]

  • NEVER pour this chemical waste down the drain or place it in the regular trash.[7][16]

  • Contact your institution's Environmental Health & Safety (EHS) department or equivalent office to schedule a waste pickup.[19]

  • Follow their specific procedures for completing waste pickup request forms. Only trained professionals from EHS or a licensed hazardous waste handler should transport the waste from the laboratory.[3][4][13]

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Preparation for Storage cluster_2 Step 3: On-Site Management cluster_3 Step 4: Final Disposal gen Waste Generated (Solid, Liquid, Contaminated Labware) collect Collect in Designated, Compatible Container gen->collect label_node Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards collect->label_node seal Securely Seal Container (Cap Tight) label_node->seal store Store in Satellite Accumulation Area (SAA) seal->store inspect Weekly Inspection (Check for leaks, proper sealing) store->inspect request Container Full or Time Limit Reached? inspect->request contact_ehs Contact EHS for Pickup request->contact_ehs Yes pickup Waste Removed by Authorized Personnel contact_ehs->pickup

Caption: Workflow for the safe disposal of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert : Immediately alert personnel in the area and evacuate non-essential staff.[7][11]

  • Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact EHS.

  • Control Ignition Sources : Remove all sources of ignition from the area.[12]

  • Contain the Spill : Use a non-combustible absorbent material like sand, vermiculite, or a universal spill absorbent to contain the spill. Do not use paper towels for large spills .[11]

  • Collect Absorbed Material : Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled hazardous waste container.[11][12]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Conclusion

The responsible disposal of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, utilizing appropriate PPE and engineering controls, and following a rigorous, step-by-step disposal protocol, researchers can effectively manage the risks associated with this compound. Always consult your institution's Chemical Hygiene Plan and EHS department to ensure full compliance with local and federal regulations.[14][23]

References

  • Vertex AI Search. (2025, January 2). How to Dispose of Acetonitrile?
  • TCI EUROPE N.V. SAFETY DATA SHEET: 2-Phenyl-2-(2-pyridyl)acetonitrile.
  • Rivera, A. (2021, March 15). Methods of Degrading Acetonitrile Waste Sustainably.
  • Biosynth. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • BenchChem Technical Support Team. (2025, December). Safeguarding Your Laboratory: Proper Disposal of Acetonitrile-d3. Benchchem.
  • OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450).
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Acetonitrile Identified uses: laboratory chemicals, organic. (2020, March 31).
  • Daniels Health. (2025, May 21).
  • Basel Convention. Technical Guidelines on Hazardous Waste from the Production and Use of Organic Solvents (Y6).
  • OSHA. Appendix A to § 1910.
  • MasterControl. 29 CFR 1910.
  • Environmental Health and Safety Office. (2020, October).
  • Office of Clinical and Research Safety.
  • Sigma-Aldrich. (2025, November 6).
  • ERC. (2026, February 3).
  • Carl ROTH.
  • Kanazawa University. Handbook of Chemical Substance Management and Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Fisher Scientific. (2023, September 29).
  • U.S. Environmental Protection Agency. (2025, March 28).
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
  • Arvia Technology.
  • Al-Ostath, A., et al. (2021, October 27). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. MDPI.
  • Insuasty, B., et al. (2015).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile. As a novel compound, specific safety data may be limited. Therefore, this document is built upon a conservative, risk-based assessment derived from the chemical's constituent functional groups: a pyridine ring, a pyrazole ring, and an acetonitrile moiety. Our primary objective is to empower you with the knowledge to work safely, ensuring that every procedure is a self-validating system of protection.

Foundational Hazard Assessment: A Chemist's Perspective

Understanding the "why" behind a safety protocol is as critical as the protocol itself. The required Personal Protective Equipment (PPE) is a direct consequence of the compound's anticipated chemical and toxicological properties. Lacking a specific Safety Data Sheet (SDS), we must infer the hazards from its structure.

  • The Acetonitrile Moiety (-CH₂CN): This is the primary driver of our most stringent precautions. Acetonitrile is a well-documented hazard; it is flammable and toxic.[1][2] It can be absorbed through the skin or inhaled, and the body can metabolize it to produce hydrogen cyanide.[3] In the event of a fire, it can release highly toxic gases, including hydrogen cyanide and nitrogen oxides.[1][3]

  • The Pyridine and Pyrazole Rings: These nitrogen-containing heterocyclic structures are common in pharmaceuticals. While often less acutely toxic than the acetonitrile group, related pyrazole and pyridine compounds are known to be skin and eye irritants.[4][5][6] They warrant careful handling to prevent direct contact.

  • Physical Form: As a complex organic molecule, 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is likely a solid powder at room temperature. This presents an inhalation hazard for fine particulates and necessitates controls to prevent dust generation.

Based on this composite analysis, we will treat this compound as flammable, highly toxic upon ingestion, inhalation, or skin contact, and a serious eye and skin irritant.

The Core Protocol: A Multi-Layered Defense Strategy

Effective safety is not about a single piece of equipment but an integrated system of engineering controls, personal protective equipment, and rigorous procedures.

Engineering Controls: Your First and Best Line of Defense

Before any PPE is even selected, your environment must be engineered for safety.

  • Chemical Fume Hood: All handling of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[7] This provides critical ventilation to protect you from inhaling dust or vapors.[7]

  • Safety Stations: Ensure immediate and unobstructed access to an eyewash station and a safety shower before beginning any work.[2][3]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all procedures involving this compound.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear fully sealing chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications to protect against dust, splashes, and vapors.[2][5]

  • Face Shield: When handling larger quantities (>1 gram) or performing operations with a significant splash risk (e.g., dissolution in a large volume of solvent), a face shield must be worn in addition to safety goggles for full facial protection.

The risk of dermal absorption and the potential for cyanide metabolism make glove selection critical. Given the acetonitrile component, nitrile gloves are the recommended starting point.[8] However, no single glove material offers indefinite protection.

  • Glove Type: Use powder-free nitrile gloves. Consider a double-gloving technique (wearing two pairs of gloves) for enhanced protection during prolonged handling.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or contamination before use.[7] If direct contact with the compound or a solution occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves. Do not reuse disposable gloves.

Table 1: Glove Compatibility and Selection Rationale

Glove MaterialCompatibility with AcetonitrileRationale & Best Practices
Nitrile Good to Excellent [9][10]Recommended for routine use. Provides a strong barrier against the acetonitrile moiety. Always check the manufacturer's specific breakthrough time data if available. Change gloves frequently and immediately upon contamination.[8][9]
Latex Fair to PoorNot recommended. Can degrade upon exposure to organic solvents like acetonitrile.[9][10]
Vinyl Not RecommendedOffers weak resistance to many chemicals, including acetonitrile, and should not be used.[8][10]

A Warning: The information in compatibility charts is a guide. Variability in material thickness, chemical concentration, temperature, and length of exposure will affect performance. On-site testing is the most reliable way to determine safe usage.[9]

  • Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned.[11] Long-sleeved clothing is mandatory to cover all skin.[4]

  • Leg and Foot Coverage: Full-length pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.

Under normal operating conditions within a fume hood, a respirator should not be necessary. However, for emergency situations such as a large spill outside of containment:

  • Use a NIOSH-approved respirator with organic vapor cartridges if exposure limits may be exceeded.[1][3]

  • For unknown concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required.[1][12]

Operational Plan: From Handling to Disposal

Step-by-Step Handling Procedure
  • Preparation: Don all required PPE as outlined above.

  • Work Area: Set up your work within a chemical fume hood. Place absorbent, disposable bench paper on the work surface.

  • Weighing: If weighing the solid, use an anti-static weigh boat or container to minimize dust dispersal.

  • Transfers: Conduct all transfers of solid or solutions carefully to avoid splashes or creating dust. Use non-sparking tools.[2]

  • Post-Handling: After completing your work, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated wipes as hazardous waste.

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite), collect it using non-sparking tools into a sealed, labeled container, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency response protocol.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safety lifecycle of a chemical.

PPE Removal (Doffing)

To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:

  • Outer Gloves (if double-gloved): Peel off without touching the outside.

  • Lab Coat: Remove by rolling it inside-out, avoiding contact with the exterior.

  • Face Shield/Goggles: Remove by handling the strap, not the front.

  • Inner Gloves: Peel off without touching the outside.

  • Wash Hands: Wash hands thoroughly with soap and water.

Waste Disposal
  • Hazardous Waste: All 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile waste, including excess solid, solutions, and any contaminated materials (gloves, pipette tips, bench paper, absorbent), must be collected in a clearly labeled, sealed hazardous waste container.[1][13]

  • Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name.

  • Vendor Disposal: Disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[7][13] Chemically contaminated nitrile gloves cannot be recycled and must be disposed of as hazardous waste.[14][15]

Visual Workflow: PPE Selection Logic

The following diagram outlines the logical workflow for selecting the appropriate level of PPE for handling 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

PPE_Selection_Workflow start Start: Task Involves 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile hazard_assessment Hazard Assessment: - Acetonitrile Moiety (Toxic, Flammable) - Pyridine/Pyrazole (Irritant) - Solid (Inhalation Risk) start->hazard_assessment eng_controls Are Engineering Controls Adequate? (e.g., Certified Fume Hood) hazard_assessment->eng_controls primary_ppe Mandatory Primary PPE: - Chemical Safety Goggles - Double Nitrile Gloves - Flame-Resistant Lab Coat eng_controls->primary_ppe  Yes stop STOP Do Not Proceed Consult EHS eng_controls->stop  No task_risk Assess Task-Specific Risk: Splash or Aerosol Potential? primary_ppe->task_risk enhanced_ppe Add Enhanced PPE: - Face Shield (in addition to goggles) task_risk->enhanced_ppe  Yes spill_risk Is there a risk of spill outside of containment? task_risk->spill_risk  No enhanced_ppe->spill_risk resp_ppe Respiratory Protection Required: - NIOSH-approved respirator - Follow institutional guidelines spill_risk->resp_ppe  Yes proceed Proceed with Caution Follow SOP spill_risk->proceed  No resp_ppe->proceed

Caption: PPE selection workflow for 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile.

References

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0008.pdf]
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [URL: https://www.yufeng-chem.com/news/understanding-the-sds-for-acetonitrile-safe-handling-practices-838691.html]
  • Acetonitrile - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds-service/showmsds?productName=A9984&productDescription=ACETONITRILE+OPT+4L&catNo=A998-4&vendorId=VN00033897&storeId=10652]
  • Acetonitrile - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [URL: https://www.cdc.gov/niosh/npg/npgd0006.html]
  • A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. BenchChem. [URL: https://www.benchchem.com/blog/a-step-by-step-guide-to-the-proper-disposal-of-montelukast-nitrile/]
  • SDS of acetonitrile. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC610010010]
  • How to Dispose of Nitrile Gloves? Earth Safe PPE. [URL: https://www.earthsafesolutions.com/how-to-dispose-of-nitrile-gloves/]
  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? International Medsurg. [URL: https://www.internationalmedsurg.com/blogs/news/how-to-dispose-of-nitrile-gloves-reduce-recycle-or-reuse]
  • How to Recycle Nitrile Gloves. WellBefore. [URL: https://wellbefore.com/blogs/articles/how-to-recycle-nitrile-gloves]
  • Safe Disposal and Recycling of Nitrile Gloves. Thomasnet. [URL: https://www.thomasnet.com/articles/enviro-tech/safe-disposal-and-recycling-of-nitrile-gloves/]
  • SAFETY DATA SHEET - Acetonitrile deuteration. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/151807]
  • Kimberly-Clark Nitrile Gloves Chemical Compatibility Guide.* Kimberly-Clark. [URL: https://www.kimtech.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. UniSafe. [URL: https://unisafe.com/blog/glove-for-chemicals/]
  • Chemical Compatibility Chart For Disposable Gloves. Cole-Parmer. [URL: https://www.coleparmer.com/chemical-resistance]
  • SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole. Spectrum Chemical. [URL: https://www.spectrumchemical.com/msds/A1486.pdf]
  • SAFETY DATA SHEET - 1H-Pyrazole-4-carbonitrile, 3-amino-. Fisher Scientific. [URL: https://www.fishersci.com/sds-service/showmsds?productName=CC20304DA&productDescription=3-AMINOPYRAZOLE-4-CARBONITRILE%2C+98%25+1GR&catNo=CC20304DA&vendorId=VN00032119&storeId=10652]
  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/H1695_EG_EN.pdf]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.